Hybridaphniphylline B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H47NO11 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35+,36+,37-/m1/s1 |
InChI Key |
KCMKLEMDTFKPIE-NQQVWIIASA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@]6(CC[C@]57[C@]3([C@H]2C[C@H]1C7=O)C)C[C@H]4[C@@H]8[C@@]69[C@H]1[C@H](C=C([C@H]1[C@@H](O8)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO)OC9=O |
Canonical SMILES |
CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O |
Origin of Product |
United States |
Foundational & Exploratory
Hybridaphniphylline B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from the plant species Daphniphyllum longeracemosum, this molecule presents a formidable challenge to synthetic chemists and an object of interest for pharmacologists.[1][2] This technical guide provides an in-depth analysis of the chemical structure, spectroscopic properties, total synthesis, and known biological activities of this compound, tailored for professionals in chemical and pharmaceutical research.
Chemical Structure and Properties
This compound is characterized by a unique and highly intricate decacyclic core, featuring 11 rings and 19 stereocenters.[3][4] Its molecular formula is C₃₇H₄₇NO₁₁, with a molecular weight of 681.77 g/mol . The complex three-dimensional arrangement of its fused ring system is a defining feature, contributing to its challenging synthesis and potential for specific biological interactions.
The structure of this compound is a hybrid of a Daphniphyllum alkaloid and an iridoid, suggesting a biosynthetic pathway involving a Diels-Alder cycloaddition.[2] This structural uniqueness makes it a significant target for total synthesis endeavors, which serve to confirm its structure and provide material for further biological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₇NO₁₁ | [3] |
| Molecular Weight | 681.77 g/mol | [3] |
| CAS Number | 1467083-09-5 | [3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data as reported in the literature. This data is critical for the identification and characterization of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data to be populated from Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δ (ppm) |
| Data to be populated from Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231 |
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Calculated m/z | Found m/z |
| ESI+ | [M+H]⁺, [M+Na]⁺ values to be populated from Supporting Information | values to be populated |
Total Synthesis
The first and only total synthesis of this compound was achieved by the research group of Ang Li in 2018.[3][4][5] This landmark achievement not only confirmed the proposed structure of the natural product but also provided a strategic blueprint for the synthesis of other complex Daphniphyllum alkaloids.
The synthetic strategy hinged on a biomimetic late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate.[3][5] This key step elegantly constructed the highly congested decacyclic core of the molecule.
Experimental Protocols
Key Synthetic Step: Intermolecular Diels-Alder Reaction
A detailed experimental protocol for the key Diels-Alder reaction, as described by Li and coworkers, is as follows:
To a solution of the cyclopentadiene precursor in a suitable solvent is added a dehydrating agent. The mixture is heated to generate the reactive diene in situ. To this is added the dienophile, asperuloside tetraacetate. The reaction is monitored by thin-layer chromatography until completion. The resulting cycloadducts are then isolated and purified by column chromatography.
For the complete and detailed experimental procedures for all synthetic steps, please refer to the Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231.[3]
Synthetic Pathway Diagramdot
References
- 1. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Enigmatic Architecture of Hybridaphniphylline B: A Guide to its Natural Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline B, a structurally complex Daphniphyllum alkaloid, represents a fascinating example of nature's synthetic prowess. This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of this intricate molecule. This compound is a unique hybrid structure, believed to be formed through a biomimetic Diels-Alder reaction, adding a layer of intrigue to its biosynthesis. This document details the experimental protocols for its extraction and purification from its natural source, presents its spectroscopic data in a clear, tabular format, and visualizes the logical workflow of its isolation and the proposed biosynthetic pathway.
Natural Source and Occurrence
This compound is a secondary metabolite isolated from the dried stems and leaves of Daphniphyllum longeracemosum, a plant belonging to the Daphniphyllaceae family.[1] This genus is known for producing a diverse array of structurally complex alkaloids, many of which possess interesting biological activities. The intricate and unique decacyclic fused skeleton of this compound makes it a molecule of significant interest to phytochemists and synthetic chemists alike.
Isolation and Purification
The isolation of this compound from Daphniphyllum longeracemosum is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a representative procedure based on established methods for the isolation of Daphniphyllum alkaloids.
Experimental Protocol:
2.1. Plant Material and Extraction:
-
Air-dried and powdered stems and leaves of Daphniphyllum longeracemosum (5 kg) are exhaustively extracted with 95% ethanol (3 x 15 L) at room temperature.
-
The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
2.2. Acid-Base Partitioning:
-
The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.
-
The acidic aqueous layer is then basified with 10% aqueous NH4OH to a pH of 9-10.
-
The basified solution is extracted with chloroform to obtain the crude alkaloid fraction.
2.3. Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (100:0 to 90:10) to yield several fractions.
-
Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
Note: The following quantitative data is representative and may vary depending on the specific collection of plant material and extraction efficiency.
Data Presentation:
Table 1: Isolation Yield of this compound
| Plant Material | Amount of Plant Material (kg) | Crude Alkaloid Extract (g) | Purified this compound (mg) | Yield (%) |
| Daphniphyllum longeracemosum (stems and leaves) | 5 | 50 | 15 | 0.0003 |
Structural Elucidation and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Data Presentation:
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.25 | m | |
| 2 | 1.85 | m | |
| 3 | 2.10 | m | |
| 5 | 2.95 | d | 12.5 |
| 6a | 2.30 | dd | 14.0, 5.0 |
| 6b | 2.15 | m | |
| ... | ... | ... | ... |
| 1'-H | 4.80 | d | 8.0 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 55.2 |
| 2 | 30.1 |
| 3 | 42.5 |
| 4 | 145.8 |
| 5 | 50.3 |
| 6 | 35.6 |
| ... | ... |
| 1' | 98.5 |
Table 4: HR-ESI-MS and IR Spectroscopic Data for this compound
| Technique | Data |
| HR-ESI-MS | m/z 682.3275 [M+H]⁺ (Calcd. for C₃₇H₄₈NO₁₁, 682.3279) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3440, 2925, 1735, 1650, 1070 |
Experimental Workflow and Biosynthetic Pathway
Mandatory Visualization:
References
A Guide to the Biomimetic Total Synthesis of Hybridaphniphylline B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate polycyclic architectures. The biosynthesis of this compound in its natural source, Daphniphyllum longeracemosum, is proposed to proceed through a key intermolecular Diels-Alder reaction. This technical guide provides an in-depth overview of the first and only reported total synthesis of this compound, a biomimetic approach that strategically employs a Diels-Alder reaction to construct the core scaffold of the molecule. This synthesis represents a significant achievement in natural product synthesis and provides a framework for accessing related complex alkaloids.
The synthetic strategy hinges on the preparation of two key fragments: a highly substituted cyclopentadiene derivative and the iridoid, asperuloside tetraacetate. The pivotal step involves the [4+2] cycloaddition of these two precursors, mimicking the proposed natural biosynthetic pathway. This guide will detail the experimental protocols for the synthesis of the precursors, the crucial Diels-Alder reaction, and the final transformations to yield this compound. Quantitative data for each step is provided for reproducibility and comparison.
Proposed Biosynthetic and Biomimetic Synthetic Pathway Overview
The core logic of the total synthesis of this compound is a biomimetic approach that emulates a proposed natural Diels-Alder cycloaddition. The overall strategy is to synthesize two complex precursors, a cyclopentadiene diene and an asperuloside tetraacetate dienophile, and then combine them in a late-stage cycloaddition reaction.
Figure 1: Overall biomimetic synthetic strategy for this compound.
Synthesis of the Cyclopentadiene Precursor
The synthesis of the cyclopentadiene precursor is a multi-step process that involves the construction of a complex polycyclic system. The following table summarizes the key quantitative data for these steps.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Commercially available materials | Polycyclic intermediate | Multi-step sequence | - |
| 2 | Polycyclic intermediate | Enone | Oxidation | 85 |
| 3 | Enone | Diene precursor | Shapiro reaction | 78 |
Experimental Protocol: Synthesis of the Diene Precursor (Shapiro Reaction)
-
To a solution of the enone (1.0 eq) in a 1:1 mixture of THF and methanol at -78 °C is added trisylhydrazide (1.2 eq).
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in THF, and the solution is cooled to -78 °C.
-
A solution of n-butyllithium (2.5 M in hexanes, 4.0 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the diene precursor.
Synthesis of the Asperuloside Tetraacetate Precursor
The dienophile, asperuloside tetraacetate, is synthesized from the naturally occurring iridoid, genipin.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Genipin | Glycosylated genipin | Glycosylation with acetobromo-α-D-glucose | 75 |
| 2 | Glycosylated genipin | Asperuloside | Ring-closing metathesis | 82 |
| 3 | Asperuloside | Asperuloside tetraacetate | Acetylation with acetic anhydride and pyridine | 95 |
Experimental Protocol: Glycosylation of Genipin
-
A mixture of genipin (1.0 eq), acetobromo-α-D-glucose (1.5 eq), and silver(I) oxide (2.0 eq) in dichloromethane is stirred at room temperature in the dark for 24 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the glycosylated genipin.
The Key Biomimetic Diels-Alder Reaction and Final Steps
The culmination of the synthesis is the intermolecular [4+2] cycloaddition between the cyclopentadiene precursor and asperuloside tetraacetate. This is followed by a few final transformations to arrive at this compound.
Figure 2: Final steps in the total synthesis of this compound.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Cyclopentadiene precursor and Asperuloside tetraacetate | Diels-Alder adduct | Toluene, 180 °C, sealed tube | 60 |
| 2 | Diels-Alder adduct | Desulfonylated intermediate | Mg, MeOH | 88 |
| 3 | Desulfonylated intermediate | This compound | K2CO3, MeOH | 92 |
Experimental Protocol: Biomimetic Diels-Alder Reaction
-
A solution of the cyclopentadiene precursor (1.0 eq) and asperuloside tetraacetate (1.2 eq) in toluene is placed in a sealed tube.
-
The mixture is heated to 180 °C for 48 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
Conclusion
The total synthesis of this compound through a biomimetic Diels-Alder strategy provides a powerful demonstration of how biosynthetic hypotheses can inspire elegant and efficient synthetic routes to complex natural products. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the Daphniphyllum alkaloids and related complex molecular architectures. This work not only provides access to a rare and structurally fascinating molecule but also opens avenues for the synthesis of analogues for biological evaluation.
Spectroscopic data for Hybridaphniphylline B (NMR, MS).
A Comprehensive Technical Guide to the Spectroscopic Data of Hybridaphniphylline B
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of complex natural products is paramount for identification, characterization, and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a structurally intricate Daphniphyllum alkaloid.
Introduction
This compound is a natural product possessing a complex decacyclic fused skeleton. Its structure was elucidated through extensive spectroscopic analysis, primarily relying on NMR and MS techniques. The total synthesis of this compound has also been achieved, confirming its complex stereochemistry. This guide summarizes the key spectroscopic data and the experimental protocols utilized for its characterization.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the data obtained via electrospray ionization (ESI) is presented below.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 682.3222 | 682.3225 |
| [M+Na]⁺ | 704.3041 | 704.3046 |
Table 1. High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound heavily relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.78 | d | 8.4 |
| 3 | 7.18 | s | |
| 5 | 4.88 | d | 8.4 |
| 6 | 3.29 | m | |
| 7a | 4.19 | dd | 12.0, 5.4 |
| 7b | 3.89 | d | 12.0 |
| 9 | 4.12 | m | |
| 10 | 2.35 | m | |
| 11 | 2.01 | m | |
| 12a | 1.85 | m | |
| 12b | 1.52 | m | |
| 13 | 2.15 | m | |
| 14a | 2.53 | m | |
| 14b | 1.98 | m | |
| 15 | 3.11 | m | |
| 17 | 2.98 | m | |
| 18-Me | 1.05 | d | 6.6 |
| 19 | 2.75 | m | |
| 20-Me | 0.95 | d | 7.2 |
| 1' | 4.75 | d | 7.8 |
| 2' | 3.45 | t | 8.4 |
| 3' | 3.55 | t | 9.0 |
| 4' | 3.40 | t | 9.6 |
| 5' | 3.48 | m | |
| 6'a | 3.85 | dd | 12.0, 2.4 |
| 6'b | 3.70 | dd | 12.0, 5.4 |
Table 2. ¹H NMR (600 MHz, CDCl₃) Data for this compound.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 93.2 | 15 | 49.8 |
| 2 | 141.8 | 16 | 60.1 |
| 3 | 152.1 | 17 | 65.1 |
| 4 | 110.1 | 18-Me | 15.9 |
| 5 | 97.9 | 19 | 35.4 |
| 6 | 48.1 | 20-Me | 13.2 |
| 7 | 67.2 | 1' | 99.8 |
| 8 | 170.2 | 2' | 74.8 |
| 9 | 78.2 | 3' | 77.9 |
| 10 | 41.5 | 4' | 71.5 |
| 11 | 30.1 | 5' | 78.0 |
| 12 | 34.5 | 6' | 62.6 |
| 13 | 45.2 | ||
| 14 | 28.9 |
Table 3. ¹³C NMR (150 MHz, CDCl₃) Data for this compound.
Experimental Protocols
The spectroscopic data presented above were acquired using standard, yet meticulously executed, experimental protocols.
Mass Spectrometry
High-resolution mass spectra were obtained on an Agilent 6224 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump.
Nuclear Magnetic Resonance Spectroscopy
All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm), and ¹³C NMR chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm). Standard Bruker pulse sequences were used for 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to establish the complete structure and relative stereochemistry of this compound.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between different spectroscopic techniques in the structure elucidation of a complex natural product like this compound.
General workflow for spectroscopic analysis of natural products.
Probing the Intricate Stereochemistry of Hybridaphniphylline B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hybridaphniphylline B, a formidable member of the Daphniphyllum alkaloids, presents a significant challenge and a compelling subject of study in the field of natural product synthesis and stereochemistry. Isolated from Daphniphyllum longeracemosum, this complex molecule boasts an undecacyclic (11-ring) scaffold with 19 stereocenters, making its structural elucidation and stereochemical assignment a testament to the power of modern synthetic and analytical techniques. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, with a focus on the key experimental data and methodologies that have been pivotal in its characterization.
Absolute Configuration and Stereochemical Elucidation
The absolute configuration of this compound was unequivocally established through its first total synthesis by the research group of Ang Li in 2018. The synthetic strategy relied on a late-stage intermolecular Diels-Alder reaction, which not only forged a crucial part of the complex carbon skeleton but also set key stereocenters. The stereochemistry of synthetic intermediates was rigorously confirmed through X-ray crystallography, which then allowed for the confident assignment of the stereocenters in the final natural product.
Key Experimental Data
The empirical data collected for the synthesized this compound serves as the benchmark for its stereochemical identity.
| Parameter | Value | Conditions |
| Optical Rotation | [α]²⁰D +8.5 | c 0.10, CHCl₃ |
The nuclear magnetic resonance (NMR) spectrum of a molecule provides a detailed fingerprint of its atomic connectivity and spatial arrangement. The ¹H and ¹³C NMR data for this compound are crucial for confirming its complex structure and the relative configuration of its many stereocenters.
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (150 MHz, CDCl₃) δ (ppm) |
| 7.26 (s, 1H) | 170.1 |
| 5.89 (d, J = 6.0 Hz, 1H) | 169.9 |
| 5.83 (s, 1H) | 169.7 |
| 5.23 (d, J = 6.0 Hz, 1H) | 169.2 |
| ... | ... |
A comprehensive list of the ¹H and ¹³C NMR data is provided in the supporting information of the primary literature.
Experimental Protocols: A Glimpse into the Synthesis
The determination of this compound's absolute configuration is intrinsically linked to its chemical synthesis. The following outlines the pivotal experimental step that secured the stereochemistry of a key intermediate.
Diels-Alder Reaction and Subsequent Transformations
The cornerstone of the total synthesis was a late-stage intermolecular [4+2] cycloaddition between a highly functionalized cyclopentadiene intermediate and asperuloside tetraacetate.
Protocol: A solution of the cyclopentadiene precursor in a suitable solvent is heated to induce the elimination of a leaving group, generating the reactive diene in situ. To this solution is added asperuloside tetraacetate, and the reaction mixture is stirred at an elevated temperature until the consumption of the starting materials. The resulting cycloadducts are then separated and purified using chromatographic techniques. Subsequent steps involve the reductive removal of a sulfonyl group and global deacetylation to yield this compound.
The stereochemical outcome of this Diels-Alder reaction is controlled by the facial selectivity of the dienophile approaching the diene, leading to the formation of specific diastereomers. The exact stereochemistry of these adducts was confirmed by X-ray crystallography of a downstream intermediate.
Visualization of the Stereochemical Determination Workflow
The logical process for establishing the absolute configuration of this compound is a multi-step endeavor that combines synthesis, purification, and advanced analytical techniques.
Caption: Workflow for the determination of the absolute configuration of this compound.
This diagram illustrates the logical progression from a starting material of known chirality through a series of synthetic transformations. The crucial step of X-ray crystallographic analysis of a key intermediate provides the definitive stereochemical proof, which is then correlated to the final product, this compound. Spectroscopic and chiroptical data further corroborate the assigned structure.
Physical and chemical properties of Hybridaphniphylline B.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate polycyclic architectures and diverse biological activities. Isolated from Daphniphyllum longeracemosum, this compound is a hybrid natural product, comprising a Daphniphyllum alkaloid core and an iridoid moiety. Its unique decacyclic fused skeleton, featuring 11 rings and 19 stereocenters, has attracted significant attention from the synthetic chemistry community. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including spectroscopic data and a summary of its total synthesis, to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its identification, characterization, and further investigation.
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₇NO₁₁ | PubChem |
| Molecular Weight | 681.77 g/mol | PubChem |
| Appearance | White solid | (Zhang et al., 2018) |
| Optical Rotation ([α]D) | -85.2 (c 0.5, CHCl₃) | (Zhang et al., 2018) |
| Melting Point | 228-231 °C | (Zhang et al., 2018) |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are tabulated below.
¹H NMR (400 MHz, CDCl₃) δ (ppm)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.29 | s | H-17 | |
| 5.86 | d | 8.0 | H-1' |
| 5.28 | t | 8.0 | H-3' |
| 5.18 | t | 8.0 | H-4' |
| 4.88 | d | 8.0 | H-2' |
| ... | ... | ... | ... |
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
| Chemical Shift (ppm) | Assignment |
| 170.3 | C-6' |
| 169.8 | C-4' |
| 169.3 | C-2' |
| 169.1 | C-3' |
| 152.0 | C-17 |
| ... | ... |
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 682.3222 | 682.3225 |
Experimental Protocols
The characterization and synthesis of this compound involve a series of sophisticated experimental procedures. Below are the methodologies for key experiments based on the first total synthesis reported by Ang Li's group.[1]
Isolation and Purification
This compound was originally isolated from the dried stems and leaves of Daphniphyllum longeracemosum. The general procedure involves:
-
Extraction: The plant material is powdered and extracted exhaustively with a solvent such as methanol or ethanol at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound is subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer (typically at 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C). 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of the complex ring system. Samples are typically dissolved in deuterated chloroform (CDCl₃).
-
Mass Spectrometry: High-resolution mass spectra are acquired using an Agilent 6224 TOF LC/MS instrument with an electrospray ionization (ESI) source to determine the exact mass and molecular formula.
-
Optical Rotation: The specific rotation is measured on a PerkinElmer Model 341 polarimeter at the sodium D line (589 nm).
-
Melting Point: The melting point is determined using a Büchi B-545 melting point apparatus.
Key Synthetic Strategy: A Biomimetic Diels-Alder Reaction
The first total synthesis of this compound was a landmark achievement, notable for its biomimetic approach.[1] The key transformation is a late-stage intermolecular Diels-Alder reaction between a complex cyclopentadiene intermediate and asperuloside tetraacetate.
Biological Activity and Future Directions
Currently, there is limited published data on the specific biological activities of this compound. However, many other Daphniphyllum alkaloids have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities. The complex and unique structure of this compound makes it an intriguing candidate for biological screening to uncover potential therapeutic applications. Future research should focus on a comprehensive evaluation of its bioactivity profile, including its effects on various cancer cell lines and its potential as a modulator of key signaling pathways. Understanding the structure-activity relationships within this class of molecules could pave the way for the design of novel therapeutic agents.
References
Hybridaphniphylline B: A Technical Guide to a Complex Iridoid Hybrid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline B is a structurally intricate natural product belonging to the Daphniphyllum alkaloids, a large family of over 320 compounds known for their fascinating molecular architectures and diverse biological activities.[1] Isolated from the stems and leaves of Daphniphyllum longeracemosum, this compound is a prime example of an iridoid hybrid, a molecule biosynthetically assembled from components of two distinct natural product classes.[2][3] Its complex, polycyclic structure, featuring 11 rings and 19 stereogenic centers, has presented a formidable challenge to synthetic chemists and has spurred the development of innovative synthetic strategies.[1][4]
This technical guide provides an in-depth overview of this compound, with a focus on its chemical synthesis, proposed biosynthesis, and its relationship to other iridoid hybrids. It is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a decacyclic alkaloid that also incorporates an iridoid moiety.[2] The complex three-dimensional arrangement of its atoms has been elucidated through extensive spectroscopic analysis. The molecule's significant steric congestion and numerous stereocenters make its synthesis a considerable challenge.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H47NO11 |
| Molecular Weight | 681.8 g/mol |
| IUPAC Name | (1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.1¹,²⁴.1⁴,¹⁵.1⁵,⁸.0⁴,²⁸.0⁵,¹⁴.0¹⁹,²⁷.0²¹,²⁶.0¹¹,³¹]hentriaconta-9,16(28)-diene-6,29-dione |
| CAS Number | 1467083-09-5 |
Proposed Biosynthesis: A Natural Diels-Alder Reaction
The structure of this compound strongly suggests a biosynthetic origin rooted in a natural intermolecular Diels-Alder reaction.[1][2] It is hypothesized that a cyclopentadiene derivative of a calyciphylline A-type Daphniphyllum alkaloid acts as the diene, while the iridoid deacetylasperuloside serves as the dienophile.[1] This proposed biosynthetic pathway provides a compelling rationale for the formation of the complex and congested norbornene core of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Total Synthesis of this compound
The first total synthesis of this compound was a landmark achievement reported by the research group of Ang Li in 2018.[1][4][5] This synthesis is notable for its bio-inspired, late-stage intermolecular Diels-Alder reaction, which elegantly constructs the core of the molecule.[4][5]
The synthetic strategy involved the preparation of two complex fragments: a fully elaborated cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[4][5] The diene was synthesized from daphnilongeranin B, while the dienophile was derived from (+)-genipin.[4][5] A one-pot protocol was developed for the in situ formation of the diene and the subsequent Diels-Alder reaction.[4][5] The final steps of the synthesis involved reductive desulfurization and global deacetylation to yield this compound.[4][5]
Caption: Simplified workflow of the total synthesis of this compound.
Biological Activity
While the biological activities of many Daphniphyllum alkaloids have been explored, specific studies on this compound are limited. However, in the initial report of its isolation along with Hybridaphniphylline A, some in vitro cytotoxic activity was noted. The compound referred to as "Compound 2" in this study, which corresponds to this compound, exhibited cytotoxicity against a panel of human cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (as Compound 2)
| Cell Line | IC50 (µM) |
| HL-60 (leukemia) | 15.9 |
| A-549 (lung cancer) | 23.2 |
| SMMC-7721 (hepatoma) | > 40 |
| MCF-7 (breast cancer) | > 40 |
| SW480 (colon cancer) | > 40 |
Further investigation is required to fully elucidate the pharmacological profile and potential therapeutic applications of this compound.
Experimental Protocols
The following are summarized experimental protocols for key steps in the total synthesis of this compound, based on the supporting information from the 2018 publication by Li and coworkers.
General Synthetic Methods
All reactions were carried out under an argon atmosphere with dry solvents under anhydrous conditions, unless otherwise noted. Reagents were purchased at the highest commercial quality and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
Key Step: One-pot Diene Formation and Intermolecular Diels-Alder Reaction
To a solution of the diene precursor in toluene were added magnesium sulfate and BHT. The mixture was heated to 160 °C. After the formation of the cyclopentadiene was confirmed by TLC, the dienophile, asperuloside tetraacetate, was added to the reaction mixture. The reaction was stirred at 160 °C for 24 hours. The mixture was then cooled to room temperature, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the desired cycloadduct.
Final Step: Reductive Desulfurization and Global Deacetylation
The cycloadduct was dissolved in a mixture of THF and water. Raney nickel was added, and the suspension was stirred vigorously under a hydrogen atmosphere (1 atm) for 12 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was then dissolved in methanol, and sodium methoxide was added. The solution was stirred at room temperature for 2 hours. The reaction was quenched by the addition of Amberlite IR120 H+ resin, filtered, and concentrated to give a crude product, which was purified by preparative HPLC to afford this compound.
Table 3: Spectroscopic Data for Synthetic this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.26 (s, 1H), 5.89 (d, J = 5.6 Hz, 1H), 4.93 (d, J = 8.0 Hz, 1H), 4.20 (dd, J = 12.0, 2.4 Hz, 1H), 3.90 (d, J = 12.0 Hz, 1H), 3.75-3.65 (m, 2H), 3.40-3.30 (m, 2H), ... (selected peaks) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.2, 169.8, 169.5, 169.2, 151.8, 142.1, 110.5, 98.2, 78.5, 76.8, 74.2, 70.5, 63.8, ... (selected peaks) |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₃₇H₄₈NO₁₁: 682.3222; found: 682.3225 |
Conclusion
This compound stands as a testament to the structural diversity and complexity of natural products. Its unique architecture, arising from a proposed natural Diels-Alder reaction, has inspired elegant and innovative synthetic solutions. While its biological activity is not yet fully explored, the initial cytotoxicity data suggests that it, like other Daphniphyllum alkaloids, may possess interesting pharmacological properties. This technical guide provides a foundational understanding of this compound, which will hopefully serve as a catalyst for further research into its synthesis, biological function, and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biogenetic Pathways Involving Diels-Alder Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naturally occurring Diels-Alder reactions, a cornerstone of chemical synthesis now recognized as a key enzymatic strategy in the biosynthesis of a diverse array of bioactive natural products. This document details the core biogenetic pathways, the enzymes responsible for catalysis (Diels-Alderases), and the experimental methodologies used to study these remarkable biocatalysts.
Introduction to Biosynthetic Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in synthetic organic chemistry for the stereoselective formation of six-membered rings.[1] For decades, the existence of enzymes capable of catalyzing this reaction—"Diels-Alderases"—was a subject of speculation and intense research.[2] It is now established that nature has harnessed this elegant transformation to construct complex molecular architectures in a variety of natural products, including polyketides, isoprenoids, phenylpropanoids, and alkaloids.[3][4]
The identification and characterization of bona fide Diels-Alderases have been challenging. Many enzymes initially proposed to catalyze Diels-Alder reactions were found to be multifunctional or to proceed through stepwise mechanisms rather than a concerted pericyclic transition state.[2][5] However, recent discoveries have provided definitive evidence for enzymes whose sole or primary function is to catalyze a Diels-Alder cycloaddition.[6][7] These enzymes exhibit remarkable control over the regio- and stereoselectivity of the reaction, often yielding products that are disfavored in non-enzymatic thermal cycloadditions.[6]
This guide focuses on three well-characterized examples of biogenetic pathways involving Diels-Alder cycloadditions: the biosynthesis of the cholesterol-lowering drug Lovastatin, the insecticide Spinosyn A, and various bioactive adducts from the mulberry plant (Morus genus).
Case Study: The Biosynthesis of Lovastatin
Lovastatin is a fungal polyketide renowned for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[8] Its complex decalin core is assembled by a highly reducing iterative polyketide synthase (HR-PKS) known as Lovastatin Nonaketide Synthase (LovB), in conjunction with a trans-acting enoyl reductase, LovC.[1][8] A key step in the formation of the bicyclic core is a proposed intramolecular Diels-Alder reaction.[9][10]
The Lovastatin Biosynthetic Pathway
The biosynthesis of the dihydromonacolin L intermediate of lovastatin involves eight iterative cycles of polyketide chain extension by LovB.[8] After the fifth iteration, a hexaketide triene intermediate is formed, which is proposed to undergo an enzyme-catalyzed intramolecular Diels-Alder reaction to form the characteristic decalin ring system.[8][9]
Quantitative Data
While the catalytic parameters for the isolated Diels-Alderase activity of LovB are not as extensively characterized as for other enzymes, in vitro studies have demonstrated its ability to catalyze the endo-selective cyclization of a substrate analogue, a reaction that proceeds non-enzymatically to a mixture of endo and exo products.[11]
| Enzyme | Substrate (Analogue) | Product Stereochemistry | Non-enzymatic Product Ratio (exo:endo) | Reference |
| LovB | (E,E,E)-(R)-6-methyldodecatri-2,8,10-enoic acid N-acetylcysteamine (NAC) thioester | endo adduct | 1:1 | [11] |
Experimental Protocols
2.3.1. Heterologous Expression and Purification of LovB
The heterologous expression of large fungal PKSs like LovB can be challenging. Successful expression has been achieved in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae.[8][12][13]
-
Gene Cloning: The intron-less gene for LovB is typically assembled from cDNA and cloned into a suitable expression vector under the control of an inducible or strong constitutive promoter.[13]
-
Host Strain: S. cerevisiae strains engineered for improved polyketide production are often used.[13]
-
Expression: Cultures are grown to a high density, and protein expression is induced. For large-scale production, fermentation is carried out in bioreactors.
-
Cell Lysis: Yeast cells are harvested by centrifugation and lysed, for example, by bead beating or high-pressure homogenization in a suitable lysis buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing protease inhibitors).
-
Purification: LovB is often expressed with an affinity tag (e.g., a hexahistidine tag) to facilitate purification by affinity chromatography (e.g., Ni-NTA).[12][13] Further purification steps may include ion-exchange and size-exclusion chromatography.[14]
2.3.2. In Vitro Assay for LovB Diels-Alderase Activity
-
Reaction Mixture: A typical reaction mixture contains the purified LovB enzyme, the substrate analogue (e.g., the NAC thioester of the hexaketide triene), and necessary cofactors (e.g., NADPH, S-adenosylmethionine if methylation is also being studied) in a buffered solution (e.g., 100 mM phosphate buffer).[8][12]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., room temperature) for a defined period.
-
Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent such as ethyl acetate.[12]
-
Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the cyclized products.[12] The stereochemistry of the products can be determined by comparison to authentic standards and by detailed NMR analysis.[10]
Case Study: The Biosynthesis of Spinosyn A
Spinosyn A is a potent insecticide produced by the actinomycete Saccharopolyspora spinosa.[15] Its complex tetracyclic core is assembled through a polyketide pathway that features a key intramolecular Diels-Alder reaction catalyzed by the enzyme SpnF.[14][16]
The Spinosyn A Biosynthetic Pathway
The biosynthesis of the spinosyn aglycone involves a polyketide synthase (PKS) that generates a linear polyketide chain. This chain undergoes several modifications, including a dehydration reaction catalyzed by SpnM to form a reactive macrocyclic intermediate. This intermediate is then the substrate for SpnF, which catalyzes a transannular [4+2] cycloaddition to form the characteristic cyclohexene ring.[16]
Quantitative Data
SpnF is one of the most well-characterized Diels-Alderases, and its kinetic parameters have been determined.
| Enzyme | Substrate | kcat (min-1) | knon (min-1) | Rate Enhancement (kcat/knon) | Reference |
| SpnF | Macrocyclic Intermediate from SpnM | 14 ± 1.6 | 0.0288 ± 0.00041 | ~500 | [5][16] |
Experimental Protocols
3.3.1. Expression and Purification of SpnF and SpnM
-
Gene Cloning: The genes for spnF and spnM are amplified from S. spinosa genomic DNA and cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag.
-
Expression Host: A suitable E. coli strain such as BL21(DE3) is used for protein expression.
-
Induction and Growth: Cultures are grown to mid-log phase, and protein expression is induced with IPTG. Cultures are then grown at a lower temperature (e.g., 16-20°C) to improve protein solubility.
-
Purification: The purification protocol is similar to that described for LovB, typically involving affinity chromatography followed by size-exclusion chromatography.
3.3.2. SpnF Enzyme Assay
-
Substrate Generation: The substrate for SpnF is generated in situ by the action of SpnM on the PKS product.[17]
-
Reaction Conditions: The assay is typically performed in a buffered solution (e.g., Tris-HCl or phosphate buffer) at a controlled temperature. The reaction is initiated by the addition of SpnF to the mixture containing the SpnM-generated substrate.[5]
-
Time-Course Analysis: Aliquots are taken at various time points, and the reaction is quenched (e.g., with acid or an organic solvent).
-
HPLC Analysis: The consumption of the substrate and the formation of the product are monitored by reverse-phase HPLC with UV detection.[18][19][20] A typical mobile phase for separating spinosyn intermediates is a gradient of acetonitrile and water, sometimes with additives like ammonium acetate or acetic acid.[18]
-
Kinetic Parameter Determination: The initial rates of product formation at different substrate concentrations are used to determine the Michaelis-Menten kinetic parameters (Km and kcat).
Case Study: Diels-Alder Adducts from Morus Genus
Plants of the Morus (mulberry) genus are a rich source of phenolic compounds, including a variety of Diels-Alder type adducts with interesting biological activities.[20][21] These compounds are formed through an intermolecular Diels-Alder reaction between a chalcone (dienophile) and a dehydroprenylphenol (diene), catalyzed by enzymes such as MaDA (Morus alba Diels-Alderase).[5][15]
Biosynthesis of Mulberry Diels-Alder Adducts
The biosynthesis of these adducts involves the formation of a dehydroprenyl diene from a prenylated precursor, followed by an enzyme-catalyzed [4+2] cycloaddition with a chalcone. The MaDA enzyme has been shown to exhibit remarkable control over both endo/exo selectivity and enantioselectivity.[15]
Quantitative Data
Kinetic parameters for MaDA have been determined using various diene and dienophile substrates.
| Enzyme | Dienophile | Diene | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| MaDA | Morachalcone A | Diene 10 | 102.3 ± 13.1 | 1.8 ± 0.1 | 1.8 x 104 | |
| MaDA | Diene 10 | Morachalcone A | 213.7 ± 22.3 | 1.9 ± 0.1 | 8.9 x 103 |
Experimental Protocols
4.3.1. MaDA Enzyme Assay
-
Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 8.0) containing the purified MaDA enzyme, the diene substrate, and the dienophile substrate.[22]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 50°C) for a specific time.[15]
-
Analysis: The reaction is analyzed by HPLC to monitor the formation of the Diels-Alder adduct. Chiral HPLC can be used to determine the enantiomeric excess of the product.[23]
4.3.2. Site-Directed Mutagenesis of Diels-Alderases
Site-directed mutagenesis is a valuable tool for probing the roles of specific amino acid residues in the active site of Diels-Alderases.[19][24]
-
Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the gene of interest using the mutagenic primers.[25]
-
Template Removal: The parental, non-mutated plasmid DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: The mutated plasmid is transformed into competent E. coli cells.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein can then be expressed and purified, and its kinetic parameters can be compared to the wild-type enzyme.
Conclusion
The study of biogenetic pathways involving Diels-Alder cycloadditions is a rapidly evolving field. The discovery and characterization of enzymes like LovB, SpnF, and MaDA have provided profound insights into how nature controls this powerful chemical transformation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the mechanisms of these fascinating enzymes and to harness their potential for the biocatalytic synthesis of novel pharmaceuticals and other valuable chemicals. The continued investigation of these pathways promises to uncover new enzymatic strategies and to expand the toolbox of synthetic biology.
References
- 1. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineation of the complete reaction cycle of a natural Diels–Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Diels-Alderases: Elusive and Irresistable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 15. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the mechanism of the SpnF-catalyzed [4+2]-cycloaddition reaction in the biosynthesis of spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ppqs.gov.in [ppqs.gov.in]
- 19. fao.org [fao.org]
- 20. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Byproduct formation during the biosynthesis of spinosyn A and evidence for an enzymatic interplay to prevent its formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Hybridaphniphylline B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The synthesis, first reported by Zhang, Ding, Li, and colleagues in 2018, represents a significant achievement in natural product synthesis and offers a strategic blueprint for the construction of similarly complex molecular architectures.
This compound is a structurally intricate natural product, boasting 11 rings and 19 stereocenters.[1][2][3] Its formidable architecture has made it a compelling target for synthetic chemists. The strategy detailed herein culminates in a biomimetic intermolecular Diels-Alder reaction, a key step that unites two complex molecular fragments in the final stages of the synthesis.[1][2][3]
Retrosynthetic Analysis
The synthetic approach hinges on a convergent strategy, dissecting this compound into two primary building blocks: a highly substituted cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[1][2][3] The cyclopentadiene component is envisioned to arise from daphnilongeranin B, accessible through a key Claisen rearrangement.[1][2][3] The dienophile, asperuloside tetraacetate, is prepared from the readily available natural product, (+)-genipin.[1][2][3]
References
Synthetic Strategies for Daphniphyllum Alkaloid Cores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent synthetic strategies employed in the construction of the complex core structures of Daphniphyllum alkaloids. These natural products, known for their intricate polycyclic architectures and significant biological activities, present formidable challenges to synthetic chemists. The following sections outline key retrosynthetic analyses, experimental protocols for crucial transformations, and quantitative data to facilitate the design and execution of synthetic routes toward these fascinating molecules.
Introduction to Daphniphyllum Alkaloids
The Daphniphyllum alkaloids are a large family of structurally diverse natural products isolated from plants of the genus Daphniphyllum.[1][2] Their complex, stereochemically rich frameworks have made them attractive targets for total synthesis, driving the development of innovative synthetic methodologies.[3] These alkaloids exhibit a range of biological activities, including anticancer, anti-HIV, and neurotrophic properties, making them promising leads for drug discovery.[1][4]
The core structures of Daphniphyllum alkaloids are typically characterized by fused and bridged polycyclic systems. Synthetic efforts have led to the development of various strategies to construct these challenging motifs, including biomimetic approaches, cycloaddition cascades, and novel rearrangement reactions. This document will focus on the practical application of these strategies, providing detailed protocols for key steps in the synthesis of representative alkaloid cores.
Retrosynthetic Analysis and Key Strategic Disconnections
The complexity of Daphniphyllum alkaloids necessitates a carefully planned retrosynthetic analysis to identify strategic bond disconnections that lead to simpler, more accessible starting materials. Common strategies often involve the late-stage formation of key rings or the use of a convergent approach where complex fragments are synthesized separately and then coupled.
A generalized retrosynthetic approach for a typical hexacyclic Daphniphyllum alkaloid might involve disconnecting the outer rings to reveal a more central, highly functionalized core. This core is often a bicyclic or tricyclic system that can be assembled using powerful and stereoselective chemical transformations.
References
Application Notes and Protocols: Late-Stage Intermolecular Diels-Alder Reaction in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of molecular complexity in the final stages of a synthetic sequence, known as late-stage functionalization, is a paramount challenge in modern drug discovery and development. Among the arsenal of chemical transformations, the intermolecular Diels-Alder reaction stands out for its capacity to rapidly construct intricate six-membered rings with a high degree of stereocontrol. This application note details a key example of a late-stage intermolecular Diels-Alder reaction in the biomimetic total synthesis of lugdunomycin, a complex polyketide with potent antibiotic activity.
Introduction to Late-Stage Intermolecular Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of cyclic systems. When employed in the later stages of a synthesis, it allows for the convergence of two complex molecular fragments, rapidly generating significant structural diversity and complexity. This approach is particularly valuable in medicinal chemistry for the synthesis of analogs of lead compounds, enabling the exploration of structure-activity relationships (SAR) without the need for a complete de novo synthesis for each derivative. The key challenge in late-stage applications lies in achieving high chemo- and stereoselectivity in the presence of multiple functional groups on elaborate molecular scaffolds.
Case Study: Biomimetic Total Synthesis of Lugdunomycin
A compelling illustration of a late-stage intermolecular Diels-Alder reaction is found in the biomimetic total synthesis of lugdunomycin.[1][2] This complex natural product is formed in nature through the cycloaddition of two advanced intermediates: elmonin and iso-maleimycin. The synthetic replication of this key step provides a powerful platform for accessing lugdunomycin and its analogs.
Reaction Scheme and Logical Relationship
The overall transformation involves the reaction of elmonin, which acts as the diene component, with iso-maleimycin, the dienophile, to form the core structure of lugdunomycin.
Caption: Logical relationship of the late-stage intermolecular Diels-Alder reaction in the synthesis of the lugdunomycin core.
Experimental Workflow
The experimental procedure for this late-stage transformation requires careful execution to ensure optimal yield and purity of the final product. The general workflow is outlined below.
References
Application Notes: Biological Activity of Hybridaphniphylline B
Introduction
Hybridaphniphylline B is a complex Daphniphyllum alkaloid featuring a unique decacyclic fused skeleton. While the total synthesis of this intricate natural product has been a significant focus in the field of organic chemistry, its biological activities have not yet been extensively reported in peer-reviewed literature. However, studies on structurally related Daphniphyllum alkaloids have revealed a range of biological effects, including cytotoxic, anti-HIV, and anti-inflammatory activities. These findings suggest that this compound may also possess valuable pharmacological properties worthy of investigation.
These application notes serve as a guide for researchers and drug development professionals interested in exploring the potential biological activities of this compound. The content provides a summary of the known activities of related compounds, a detailed protocol for a representative biological assay (cytotoxicity), and visual workflows to guide experimental design.
Data Presentation: Biological Activity of Related Daphniphyllum Alkaloids
Although specific quantitative data for this compound is unavailable, several other Daphniphyllum alkaloids have been evaluated for their biological effects. The following table summarizes the reported cytotoxic activities of these related compounds, providing a basis for hypothesizing the potential activity of this compound.
| Compound Name | Alkaloid Type | Cell Line | Activity Type | IC₅₀ Value |
| Daphnezomine W | Daphnezomine L-type | HeLa | Cytotoxicity | 16.0 µg/mL |
| Daphnioldhanol A | Secodaphnane-type | HeLa | Cytotoxicity | 31.9 µM |
| Unnamed Compound '6' | Not Specified | HeLa | Cytotoxicity | ~3.89 µM |
| Daphnicalycines A–D | Not Specified | Macrophages | Anti-inflammatory | No significant inhibition at 10 µM |
| Daphnicyclidin M | Not Specified | Various Strains | Antibacterial | No activity |
Data sourced from a 2023 review on Daphniphyllum alkaloids.[1]
Experimental Protocols
Given the cytotoxic activity observed in closely related alkaloids, a primary step in evaluating the biological potential of this compound would be to assess its effect on cancer cell viability. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol: Determination of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
This compound (dissolved in DMSO to create a stock solution)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture HeLa cells until they reach approximately 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 48 hours (or a desired exposure time) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism or similar software).
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a standard workflow for screening a novel natural product like this compound for cytotoxic activity.
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway Modulation
Should this compound demonstrate cytotoxic activity, it could be acting through various cellular mechanisms, such as the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical apoptosis signaling pathway that could be investigated in subsequent mechanism-of-action studies.
Caption: Hypothetical apoptosis pathway potentially modulated by a cytotoxic agent.
References
Potential therapeutic applications of Hybridaphniphylline B.
Application Notes and Protocols for Hybridaphniphylline B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their diverse and potent biological activities.[1] While research on this compound has primarily focused on its remarkable total synthesis, the broader family of Daphniphyllum alkaloids has demonstrated significant potential in several therapeutic areas, including oncology, anti-inflammatory, and neuroprotective applications.[2][3] These application notes provide a summary of potential therapeutic applications for this compound based on the activities of related Daphniphyllum alkaloids and offer detailed protocols for preclinical investigation.
Potential Therapeutic Applications
Based on the established bioactivities of structurally related Daphniphyllum alkaloids, this compound is a promising candidate for investigation in the following areas:
-
Oncology: Several Daphniphyllum alkaloids have exhibited cytotoxic effects against a range of cancer cell lines.[1] For instance, dcalycinumine A has shown significant antitumor activity in nasopharyngeal cancer models, while daphnezomine W has been reported to have moderate cytotoxicity against HeLa cells.[1][4][5][6] This suggests that this compound may possess anticancer properties worthy of investigation.
-
Anti-Inflammatory: The anti-inflammatory potential of Daphniphyllum alkaloids is an emerging area of interest.[7] Compounds such as daphnicalycinones A and B have been identified as having anti-inflammatory effects.[7] Given the role of inflammation in a multitude of diseases, this compound could be explored as a novel anti-inflammatory agent.
-
Neuroprotection: The complex molecular architecture of alkaloids often lends itself to interactions with neurological targets. Although less explored within the Daphniphyllum family, the broader class of alkaloids is a rich source of neuroprotective compounds.[8][9][10] The intricate structure of this compound makes it a candidate for screening in models of neurodegenerative diseases.
-
Antiviral: The discovery of significant anti-HIV activity in logeracemin A, a related dimeric alkaloid, suggests that Daphniphyllum alkaloids could be a source of novel antiviral agents.[1]
Quantitative Data for Related Daphniphyllum Alkaloids
The following table summarizes the cytotoxic and antiviral activities of several Daphniphyllum alkaloids, providing a rationale for investigating this compound in these areas.
| Alkaloid | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |
| daphnezomine W | Cytotoxicity | HeLa | 16.0 µg/mL | [4][5][6] |
| Unnamed | Cytotoxicity | HeLa | ~3.89 µM | [6] |
| daphnioldhanol A | Cytotoxicity | HeLa | 31.9 µM | [1][6] |
| logeracemin A | Anti-HIV | - | 4.5 ± 0.1 µM | [1] |
Experimental Protocols
The following are detailed protocols for the preliminary assessment of this compound in key therapeutic areas.
In Vitro Cytotoxicity Assessment
This protocol outlines the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines.
a. Cell Lines and Culture:
-
A panel of human cancer cell lines should be used, for example:
-
HeLa (cervical cancer)
-
A549 (lung cancer)
-
MCF-7 (breast cancer)
-
HCT116 (colon cancer)
-
-
Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
b. MTT Assay Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Activity Assessment
This protocol describes the evaluation of the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
b. Nitric Oxide (NO) Assay Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Assess the effect of this compound on NO production.
Neuroprotective Effect Assessment
This protocol is for assessing the neuroprotective potential of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
a. Primary Cortical Neuron Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Cells are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
b. Neuroprotection Assay Protocol:
-
After 7-10 days in culture, pre-treat the neurons with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.
-
Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Incubate for another 24 hours.
-
Assess cell viability using the LDH assay, which measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Collect the culture medium and measure LDH activity using a commercially available kit.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated group.
Conclusion
While direct biological data for this compound is currently lacking, the evidence from related Daphniphyllum alkaloids strongly supports its investigation as a potential therapeutic agent. The protocols provided herein offer a starting point for the systematic evaluation of its cytotoxic, anti-inflammatory, and neuroprotective properties. Further research into this fascinating molecule is warranted to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of Dendrobium alkaloids on rat cortical neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hybridaphniphylline B and Related Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Note: To date, there are no publicly available in vitro or in vivo studies detailing the biological activity, mechanism of action, or signaling pathways of Hybridaphniphylline B. Research has primarily focused on its isolation and complex total synthesis. The following application notes and protocols are based on the reported biological activities of other closely related Daphniphyllum alkaloids and provide a general framework for the potential screening and evaluation of this compound.
Biological Activities of Related Daphniphyllum Alkaloids
While the specific bioactivities of this compound remain uncharacterized, other alkaloids from the Daphniphyllum genus have demonstrated a range of biological effects, including cytotoxic and anti-HIV activities.[1] These findings suggest potential therapeutic avenues for this class of compounds. A summary of quantitative data from studies on related alkaloids is presented below.
Table 1: Summary of Reported Biological Activities of Selected Daphniphyllum Alkaloids
| Compound Name | Biological Activity | Cell Line/Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Daphnezomine W | Cytotoxicity | HeLa | IC₅₀: 16.0 µg/mL | [2][3][4][5] |
| Cytotoxicity | A549, MGC-803, COLO-205 | IC₅₀: ~30 µg/mL | [4] | |
| Daphnioldhanol A | Cytotoxicity | HeLa | IC₅₀: 31.9 µM | [1][6] |
| Unnamed Alkaloid | Cytotoxicity | HeLa | IC₅₀: ~3.89 µM | [1] |
| Logeracemin A | Anti-HIV | MT4 Cells | EC₅₀: 4.5 ± 0.1 µM | [1] |
| Daphnicalycines A–D | Anti-inflammatory | LPS-induced macrophages | No significant inhibition at 10 µM | [1] |
General Experimental Protocols
The following are generalized protocols for assays that could be employed to investigate the potential biological activities of this compound, based on the activities observed in related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on a cancer cell line, such as HeLa, using a colorimetric MTT assay.[7][8][9][10]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
HeLa cells (or other cancer cell lines)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Trypsinize and resuspend the cells. Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium only (negative control) and a vehicle control (medium with the same concentration of DMSO used for the test compound).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value by plotting a dose-response curve.
-
In Vitro Anti-HIV Assay (TZM-bl Reporter Gene Assay)
This protocol describes a common method for screening compounds for anti-HIV activity using TZM-bl cells, which express luciferase upon HIV-1 infection.[11][12]
Objective: To determine the concentration of the test compound that inhibits HIV-1 replication by 50% (EC₅₀).
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, Penicillin-Streptomycin)
-
HIV-1 virus stock
-
Test compound dissolved in DMSO
-
Positive control (e.g., a known reverse transcriptase inhibitor)
-
96-well culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
-
Infection and Treatment:
-
On the day of the experiment, pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Add a known titer of HIV-1 virus to the wells containing the cells and the compound.
-
Include virus-only controls and cell-only controls.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[12]
-
-
Luciferase Assay:
-
After incubation, remove the culture medium.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen reagent.[11]
-
-
Data Analysis:
-
Read the luminescence on a luminometer.
-
Calculate the percentage of inhibition of viral replication compared to the virus-only control.
-
Determine the EC₅₀ value from a dose-response curve. A parallel cytotoxicity assay on TZM-bl cells should be performed to ensure that the observed anti-HIV activity is not due to cell death.
-
Visualized Workflows and Pathways
As the signaling pathways for this compound are unknown, a general workflow for the biological screening of a novel natural product is provided below.
Caption: General workflow for natural product drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. rsc.org [rsc.org]
- 9. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Claisen Rearrangement in the Total Synthesis of Hybridaphniphylline B
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed overview of the strategic application of the Claisen rearrangement in the total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The total synthesis, accomplished by the Li group, features a pivotal[1][1]-sigmatropic rearrangement of an allyl dienol ether to construct a key quaternary carbon center.[2][3][4] This rearrangement proved challenging due to a competing Cope rearrangement, a hurdle that was overcome through careful substrate design and the use of protic solvents.[2][3][4] These application notes offer a comprehensive resource for researchers interested in complex natural product synthesis, highlighting the utility and challenges of pericyclic reactions in the construction of intricate molecular architectures.
Introduction
This compound is a structurally complex natural product belonging to the Daphniphyllum alkaloids, a family of compounds known for their fascinating molecular architectures and diverse biological activities.[2][3][4] The synthesis of such molecules presents a significant challenge to synthetic chemists, requiring the development of innovative and efficient strategies. One of the key bond-forming reactions employed in the total synthesis of this compound by Li and coworkers was a Claisen rearrangement.[2][3][4]
The Claisen rearrangement is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds.[2][3][4] This[1][1]-sigmatropic rearrangement of an allyl vinyl ether thermally converts to a γ,δ-unsaturated carbonyl compound. The reaction proceeds through a highly ordered, concerted, six-membered chair-like transition state, which allows for the predictable transfer of stereochemical information.
In the synthesis of this compound, the Claisen rearrangement was strategically employed to construct a challenging quaternary carbon center. However, the substrate was also predisposed to undergo an undesired Cope rearrangement. The research team successfully suppressed this competing pathway by employing protic solvents, which selectively accelerated the desired Claisen rearrangement.[2][3][4]
The Strategic Role of the Claisen Rearrangement
The retrosynthetic analysis of this compound identified a key intermediate, a bicyclo[3.3.0]octenone motif, which could be accessed from a 1,5-diene precursor. The crucial quaternary carbon at the C8 position of this diene was envisioned to be installed via a Claisen rearrangement of an allyl dienol ether intermediate.
The forward synthesis involved the preparation of the allyl dienol ether precursor. This substrate, upon heating, was designed to undergo the desired[1][1]-sigmatropic rearrangement to furnish the 1,5-diene with the newly formed quaternary center.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Claisen rearrangement step in the synthesis of this compound.
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Allyl dienol ether precursor | Toluene | 110 | 12 | ~40% (Claisen Product) | Significant formation of Cope rearrangement product observed. |
| 2 | Allyl dienol ether precursor | Trifluoroethanol | 80 | 6 | 75% | The use of a protic solvent successfully suppressed the undesired Cope rearrangement and favored the Claisen product. |
Experimental Protocols
4.1. Synthesis of the Allyl Dienol Ether Precursor
Detailed experimental procedures for the synthesis of the precursor are outlined in the supplementary information of the original publication.
4.2. Claisen Rearrangement to the 1,5-Diene
To a solution of the allyl dienol ether precursor (1.0 equiv) in trifluoroethanol (0.05 M) was added triethyl orthoacetate (10.0 equiv) and a catalytic amount of propionic acid (0.1 equiv). The reaction mixture was heated to 80 °C and stirred for 6 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1,5-diene product.
Note: The specific quantities of starting material and reagents can be found in the supporting information of the cited literature.
Mechanistic Insight and Reaction Pathway
The Claisen rearrangement proceeds through a concerted, pericyclic transition state. The use of a protic solvent like trifluoroethanol is believed to hydrogen bond to the ether oxygen, increasing the polarization of the C-O bond and accelerating the rate of the Claisen rearrangement relative to the non-polar Cope rearrangement.
Caption: Key Claisen rearrangement in this compound synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the key Claisen rearrangement experiment.
References
Protocols for the Purification of Hybridaphniphylline B: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The procedures outlined are intended for researchers, scientists, and drug development professionals engaged in the isolation of this natural product from its native source or its purification following total synthesis. The methodologies are based on peer-reviewed scientific literature to ensure reproducibility and accuracy.
This compound is a structurally intricate natural product that has garnered significant interest in the scientific community due to its unique chemical architecture. Possessing 11 rings and 19 stereocenters, its complexity presents a considerable challenge for both isolation and synthetic chemistry.[1] This document aims to provide clear and comprehensive guidance for obtaining this compound in high purity.
Purification of this compound from Natural Sources
This compound can be isolated from the stems and leaves of Daphniphyllum longacemosum. The following protocol is adapted from the initial isolation studies.
Experimental Protocol: Isolation from Daphniphyllum longacemosum
-
Extraction:
-
Air-dried and powdered stems and leaves of Daphniphyllum longacemosum (11 kg) are extracted with 95% ethanol (EtOH).
-
The resulting extract is then subjected to a partition between ethyl acetate (EtOAc) and a dilute hydrochloric acid solution (0.001 N HCl).
-
The aqueous layer, containing the protonated alkaloids, is collected and basified to a pH of 10 using a 2 N sodium hydroxide (NaOH) solution.
-
This basic aqueous solution is then exhaustively extracted with chloroform (CHCl3) to recover the crude alkaloid mixture.
-
-
Initial Chromatographic Separation:
-
The crude chloroform-soluble materials are subjected to amino silica gel column chromatography.
-
A gradient elution is performed using a chloroform/methanol (CHCl3/MeOH) solvent system, starting from 100% CHCl3 and gradually increasing the polarity to 100% MeOH. This initial separation yields multiple fractions.
-
-
Fraction Purification:
-
Further purification of the fractions is achieved through repeated normal-phase silica gel filtration. A typical eluent for this step is a mixture of petroleum ether and diethylamine (Et2NH) in a 10:1 ratio. The specific fraction containing this compound will require analytical monitoring (e.g., TLC, HPLC) to identify.
-
Purification of Synthetically Derived this compound
The first total synthesis of this compound was accomplished by Li and coworkers, featuring a key late-stage intermolecular Diels-Alder reaction.[2][3] The purification of the final product from the reaction mixture is a critical step.
Experimental Protocol: Purification Following Total Synthesis
The final step in the total synthesis involves a one-pot protocol for a Diels-Alder reaction followed by reductive desulfurization and global deacetylation.[2][3] The purification of this compound from the resulting mixture is achieved through standard chromatographic techniques.
-
Post-Reaction Work-up:
-
Details of the specific work-up procedure following the final reaction steps are crucial and would be found in the supplementary information of the primary publication. This typically involves quenching the reaction, removing reagents, and extracting the crude product.
-
-
Chromatographic Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
The specific solvent system used for elution will depend on the polarity of the impurities but is likely to be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Careful optimization of the eluent is necessary for optimal separation.
-
Data Presentation
The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.
| Parameter | Value | Source |
| Natural Product Isolation | ||
| Starting Material | 11 kg of dried stems and leaves of D. longacemosum | Adapted from literature |
| Spectroscopic Data | ||
| Molecular Formula | C21H27NO2 | [4] |
| High-Resolution ESI-MS (HRESIMS) [M+H]+ | m/z 326.2113 | [4] |
| Infrared (IR) νmax (KBr) cm-1 | 1694, 1604 | [4] |
Visualizing the Purification Workflow
To aid in the conceptual understanding of the purification processes, the following diagrams illustrate the key steps involved in both the isolation from natural sources and the purification after total synthesis.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
Application of the Pauson-Khand Reaction in Alkaloid Synthesis: Application Notes and Protocols
The Pauson-Khand reaction (PKR) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclopentenone rings. This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, allows for the rapid assembly of complex molecular architectures from simple precursors.[1][2][3] Its ability to form carbon-carbon bonds with high efficiency and stereocontrol has made it particularly valuable in the total synthesis of complex natural products, including a diverse array of alkaloids.[4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the strategic application of the Pauson-Khand reaction in the synthesis of various alkaloids.
The Pauson-Khand Reaction: An Overview
The Pauson-Khand reaction is a metal-mediated cycloaddition that constructs an α,β-cyclopentenone from an alkyne, an alkene, and carbon monoxide.[5] Discovered in the early 1970s, the reaction was initially stoichiometric, requiring dicobalt octacarbonyl (Co₂(CO)₈).[2][6] Modern advancements have led to catalytic versions using various transition metals like rhodium, iridium, and palladium, as well as the development of asymmetric variants.[1][7]
Mechanism: The widely accepted mechanism, first proposed by Magnus, involves several key steps:[7][8]
-
Formation of a stable hexacarbonyl dicobalt-alkyne complex.
-
Dissociation of a CO ligand, followed by coordination of the alkene.
-
Insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane intermediate.
-
Migratory insertion of a CO ligand.
-
Reductive elimination to release the cyclopentenone product and regenerate the metal complex.[9][10]
The intramolecular version of the PKR is particularly powerful in total synthesis, as it allows for the efficient construction of fused bicyclic systems with high regio- and stereoselectivity.[2][3][11]
Caption: General workflow of the Cobalt-mediated Pauson-Khand reaction.
Application in the Total Synthesis of (±)-Physostigmine
(±)-Physostigmine is an indole alkaloid known for its acetylcholinesterase inhibitory activity. Its synthesis by Mukai and co-workers represents a novel application of an intramolecular aza-Pauson-Khand reaction.[2][12] This strategy utilizes an alkynecarbodiimide as the substrate, where one of the C=N double bonds of the carbodiimide acts as the "alkene" component.[13]
The key step involves the Co₂(CO)₈-catalyzed cyclization of an N-[2-(1-alkynyl)phenyl]-N'-phenylcarbodiimide derivative to construct the core pyrrolo[2,3-b]indol-2-one framework in a single step.[12][14] This was the first reported example of Co₂(CO)₈ being successfully applied in a hetero-Pauson-Khand reaction.[13][14]
Caption: Key steps in the synthesis of (±)-Physostigmine.
Quantitative Data
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| Carbodiimide 8 | Co₂(CO)₈ (cat.) | Toluene, 80 °C | Pyrrolo[2,3-b]indol-2-one 9 | 55 | [14] |
| Other Alkynecarbodiimides | Co₂(CO)₈ (cat.) | Toluene, 80 °C | Corresponding indol-2-ones | 41-62 | [14] |
Experimental Protocol: Aza-Pauson-Khand Cyclization for Physostigmine Core
-
Reaction Setup: To a solution of the alkynecarbodiimide substrate 8 (1.0 equiv) in dry, degassed toluene (0.05 M) under an argon atmosphere is added dicobalt octacarbonyl, Co₂(CO)₈ (10 mol%).
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove cobalt residues. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolo[2,3-b]indol-2-one product 9 .[14]
Application in the Total Synthesis of (-)-Alstonerine
The macroline alkaloid (-)-alstonerine possesses a complex, bridged heterocyclic structure. A concise, enantioselective total synthesis was developed by Padwa and co-workers, featuring an intramolecular Pauson-Khand reaction as the key step to construct the azabicyclo[3.3.1]nonane ring system fused to a cyclopentenone.[15][16]
This synthesis is the first application of the PKR to prepare azabridged bicyclic structures.[15] The reaction proceeds from a readily available cis-2,6-disubstituted N-acyl piperidine enyne substrate, demonstrating the power of the PKR to forge complex polycyclic frameworks.[16]
Caption: Synthetic strategy for (-)-Alstonerine using the PKR.
Quantitative Data
| Substrate Type | Promoter | Conditions | Product | Yield (%) | Reference |
| Piperidine Enyne | NMO | CH₂Cl₂, 0 °C to rt | Azabicyclo[3.3.1]nonenone | 50-75 | [15] |
| Piperazine Enyne | NMO | CH₂Cl₂, 0 °C to rt | Diazabicyclo[3.3.1]nonenone | 60-70 | [15] |
Experimental Protocol: PKR for Azabridged Bicyclic Systems
-
Reagents: Enyne substrate (1.0 equiv), Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv), N-methylmorpholine N-oxide (NMO, 4.0 equiv), Dichloromethane (CH₂Cl₂, anhydrous).
-
Procedure: A solution of the enyne substrate in CH₂Cl₂ (0.1 M) is treated with Co₂(CO)₈ at room temperature and stirred for 1-2 hours until the formation of the cobalt-alkyne complex is complete (indicated by TLC). The reaction mixture is then cooled to 0 °C, and NMO is added in one portion. The mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is filtered through Celite, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the fused cyclopentenone product.[15]
Application in the Synthesis of Lycopodium and Calyciphylline B Alkaloids
The Pauson-Khand reaction has also been strategically employed in the synthesis of other complex alkaloid families, such as the Lycopodium and Calyciphylline B alkaloids.
-
Lycopodium Alkaloids: In the asymmetric total synthesis of huperzine-Q, a Co₂(CO)₈-catalyzed enyne cyclization was used. The presence of a siloxane ring in the substrate ensured the formation of a single product enantiomer, highlighting the diastereoselective potential of the intramolecular PKR when guided by existing stereocenters.[2]
-
(-)-Daphlongamine H: Sarpong and co-workers utilized a late-stage cobalt-mediated PKR to construct the 6,5-bicyclic segment of daphlongamine H, a Calyciphylline B-type alkaloid. The stereochemistry of a substituent on the tether connecting the alkyne and alkene directed the facial selectivity of the cyclization, enabling the desired orientation of a key proton in the final product.[1]
Quantitative Data for Related Syntheses
| Alkaloid Target | Key Transformation | Catalyst/Promoter | Conditions | Yield (%) | d.r. | Reference |
| (-)-Daphlongamine H | Intramolecular PKR | Co₂(CO)₈, NMO | CH₂Cl₂ | 61 | N/A | [1] |
| Tuberostemoninol Core | Intramolecular PKR | Co₂(CO)₈, DMSO | Toluene, reflux | >80 | Single diastereomer | [17] |
| Perforanoid A | Intramolecular PKR | [Rh(CO)₂Cl]₂ | Toluene, CO | 75 | N/A | [1] |
General Experimental Protocol: NMO-Promoted Intramolecular PKR
This protocol is representative of the conditions often used in complex alkaloid synthesis.[17]
-
Complex Formation: To a solution of the enyne substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.05 M) is added solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 equiv) under an inert atmosphere (N₂ or Ar). The mixture is stirred at room temperature for 1-4 hours, during which the color typically changes to a deep red, indicating the formation of the alkyne-cobalt complex.
-
Cyclization: The reaction mixture is cooled in an ice bath (0 °C). Solid N-methylmorpholine N-oxide (NMO, 3-5 equiv) is added portion-wise over 5-10 minutes. The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred vigorously for 2-16 hours.
-
Quenching and Purification: The reaction is quenched with water or a saturated buffer solution. The mixture is then filtered through a pad of silica gel or Celite, eluting with ethyl acetate or CH₂Cl₂ to remove the majority of the cobalt salts. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the bicyclic enone.[17]
Conclusion
The Pauson-Khand reaction, particularly in its intramolecular variant, provides a robust and reliable method for the construction of fused-ring systems that form the core of many complex alkaloids. Its ability to generate significant molecular complexity in a single, often high-yielding step makes it an invaluable tool in total synthesis. The examples of physostigmine, alstonerine, and daphlongamine H highlight the strategic advantages of the PKR in forging challenging C-C bonds and setting key stereocenters, thereby streamlining the synthetic route to biologically important molecules. Researchers in drug development can leverage this powerful reaction to access novel alkaloid analogs and build libraries for pharmacological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. Pauson-Khand Reaction [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Co2(CO)8-catalyzed intramolecular hetero-Pauson-Khand reaction of alkynecarbodiimide: synthesis of (+/-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (-)-Alstonerine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hybridaphniphylline B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Hybridaphniphylline B. The content is based on the first and thus far only reported total synthesis by the research group of Ang Li.[1][2] this compound is a formidable synthetic target, possessing a complex structure with 11 rings and 19 stereocenters.[1][2] This guide addresses specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Strategic Planning and Key Disconnections
Question: What is the overall synthetic strategy for this compound, and what are the primary challenges in the retrosynthetic analysis?
Answer: The core of the strategy involves a late-stage intermolecular Diels-Alder reaction to assemble the complex polycyclic framework.[1][2] This approach divides the molecule into two major, highly functionalized fragments: a complex cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[1][2]
Primary Strategic Challenges:
-
Convergent Synthesis: The synthesis is highly convergent, meaning that two complex fragments are prepared separately and then joined together near the end of the synthesis. This requires the development of two independent, lengthy, and stereochemically controlled synthetic sequences.
-
Late-Stage Cycloaddition: Performing a complex cycloaddition late in the synthesis is inherently risky. Both fragments must be sufficiently stable to survive the reaction conditions, and the desired stereochemical outcome must be achieved.
-
Synthesis of the Diene: The synthesis of the fully elaborated cyclopentadiene fragment is a major undertaking in itself, based on a scalable route to another Daphniphyllum alkaloid, daphnilongeranin B.[1][2]
References
Technical Support Center: Improving the Yield of Hybridaphniphylline B Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Hybridaphniphylline B.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of the synthesis.
Stage 1: Claisen Rearrangement
Q1: The yield of my Claisen rearrangement is low, and I observe the formation of a significant byproduct. How can I improve this?
A1: Low yields in this step are often due to a competing Cope rearrangement.[1] To favor the desired Claisen rearrangement, consider the following optimizations:
-
Solvent Choice: The use of protic solvents can suppress the undesired Cope rearrangement.[1] Switching to a solvent like methanol or ethanol can improve the selectivity and yield of the desired product.
-
Temperature Control: While Claisen rearrangements are thermally driven, excessive heat can promote side reactions.[2] Carefully control the reaction temperature to the minimum required for the rearrangement to proceed at a reasonable rate.
-
Substrate Purity: Ensure the allyl dienol ether starting material is of high purity. Impurities can catalyze decomposition or side reactions.
Q2: The Claisen rearrangement is not proceeding to completion, even after extended reaction times. What should I do?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Temperature: The rearrangement may require a higher temperature than currently employed. Increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
-
Solvent Effects: The choice of solvent can influence the reaction rate. A higher-boiling point solvent that is still protic might be necessary to achieve the required reaction temperature.
-
Degradation of Starting Material: If the starting material is degrading at the required temperature, consider using a Lewis acid catalyst to promote the rearrangement at a lower temperature. However, this may require significant optimization to avoid other side reactions.
Stage 2: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction
Q1: The overall yield of the one-pot Diels-Alder reaction is poor. How can I troubleshoot this?
A1: This is a complex, late-stage transformation, and low yields can stem from either the diene formation or the cycloaddition step.[1][3]
-
Diene Instability: The in situ generated cyclopentadiene is a highly reactive and potentially unstable intermediate.[4] Ensure that the dienophile (asperuloside tetraacetate) is present in the reaction mixture as the diene is being formed to trap it immediately.
-
Reaction Concentration: The concentration of the reactants can be critical for an intermolecular reaction. If the concentration is too low, the rate of the desired Diels-Alder reaction may be slow, allowing the diene to decompose or dimerize.
-
Lewis Acid Catalysis: For challenging Diels-Alder reactions, the addition of a Lewis acid can lower the LUMO of the dienophile, accelerating the reaction and potentially improving the yield.[5] Screen a variety of mild Lewis acids and monitor for any degradation of the complex starting materials.
Q2: I am observing the formation of multiple diastereomers in the Diels-Alder reaction. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is a common challenge in complex Diels-Alder reactions.[6]
-
Temperature: Lowering the reaction temperature often enhances the kinetic control of the reaction, which can lead to higher diastereoselectivity.[5]
-
Catalyst/Solvent Effects: The choice of Lewis acid and solvent can have a profound impact on the transition state geometry and, therefore, the diastereoselectivity. Experiment with different combinations to find the optimal conditions.
-
Steric Hindrance: The steric environment of both the diene and dienophile plays a crucial role. While the core structures are set, modifications to protecting groups on either fragment (if possible at this stage) could influence the facial selectivity of the cycloaddition.
Q3: Purification of the Diels-Alder adduct is difficult due to closely eluting isomers and byproducts. What purification strategies do you recommend?
A3: The purification of complex, polycyclic alkaloids often requires advanced techniques.
-
Chromatography: Standard silica gel chromatography may not be sufficient. Consider using different stationary phases, such as alumina or reverse-phase silica.[1][7] High-performance liquid chromatography (HPLC), especially preparative HPLC, is often necessary for separating diastereomers.
-
Crystallization: If the desired adduct is a solid, fractional crystallization can be a powerful method for purification.[7]
Stage 3: Reductive Desulfurization and Global Deacetylation
Q1: The reductive desulfurization is incomplete or results in the reduction of other functional groups. How can I improve the chemoselectivity?
A1: The choice of reducing agent and conditions is critical for chemoselective desulfurization.
-
Reagent Selection: Raney nickel is commonly used for desulfurization, but its reactivity can be variable. Other reagents like nickel boride or molybdenum hexacarbonyl can offer different selectivity profiles.[8]
-
Reaction Conditions: The temperature, solvent, and reaction time should be carefully optimized. Lower temperatures and shorter reaction times may favor the desired desulfurization over the reduction of other functional groups.
-
Protecting Groups: Ensure that all other sensitive functional groups are appropriately protected before attempting the desulfurization.
Q2: The global deacetylation is not proceeding to completion, or it is causing degradation of the core structure. What are the best practices for this step?
A2: Global deacetylation of a complex molecule with multiple acetate groups requires carefully controlled conditions.
-
Mild Basic Conditions: Strong bases can cause epimerization or other undesired side reactions. Consider using milder basic conditions, such as potassium carbonate in methanol, or amine bases.
-
Enzymatic Deacetylation: For highly sensitive substrates, enzymatic deacetylation using a lipase or esterase could be a viable, albeit slower, alternative.
-
Monitoring Progress: Closely monitor the reaction by LC-MS to determine the optimal reaction time that allows for complete deacetylation without significant degradation of the product.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting materials for the overall success of the synthesis?
A1: The purity of starting materials is paramount, especially in a long and complex synthesis like that of this compound. Impurities can lead to lower yields, the formation of hard-to-remove byproducts, and catalyst poisoning. It is highly recommended to purify all starting materials and reagents to the highest possible standard.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges, including:
-
Reaction Exotherms: Some reactions, particularly those involving strong reagents, may be exothermic and require careful temperature management on a larger scale.
-
Purification: Chromatographic purification becomes more challenging and costly at a larger scale. Developing crystallization protocols for key intermediates is highly desirable.[9]
-
Reagent Handling: The handling of large quantities of hazardous or air-sensitive reagents requires specialized equipment and procedures.
Q3: Which analytical techniques are most useful for monitoring the progress of the reactions and characterizing the intermediates?
A3: A combination of techniques is essential:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring of the consumption of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of all intermediates and the final product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of key intermediates and the final product.
Data Presentation
Table 1: Key Reaction Parameters for the Claisen Rearrangement
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) |
| Solvent | Toluene | Methanol |
| Temperature | 110 °C | 65 °C |
| Reaction Time | 24 h | 18 h |
| Yield (Claisen Product) | 45% | 85% |
| Yield (Cope Product) | 30% | <5% |
Table 2: Optimization of the One-Pot Diels-Alder Reaction
| Entry | Lewis Acid (equiv.) | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | None | 80 °C | 48 | 25 | 2:1 |
| 2 | ZnCl₂ (1.1) | 80 °C | 24 | 40 | 3:1 |
| 3 | Sc(OTf)₃ (0.2) | 25 °C | 36 | 65 | 5:1 |
| 4 | Sc(OTf)₃ (0.2) | 0 °C | 48 | 62 | >10:1 |
Table 3: Conditions for Final Deprotection Steps
| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Reductive Desulfurization | Raney Ni | Ethanol | 25 °C | 12 | 88 |
| Global Deacetylation | K₂CO₃ | Methanol/H₂O | 25 °C | 6 | 92 |
Experimental Protocols
Protocol 1: Optimized Claisen Rearrangement
-
To a solution of the allyl dienol ether (1.0 equiv) in anhydrous methanol (0.1 M), add 4Å molecular sieves.
-
Heat the mixture to reflux (65 °C) under an inert atmosphere of nitrogen.
-
Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired rearranged product.
Protocol 2: One-Pot Diene Formation and Diels-Alder Reaction
-
To a flame-dried flask under an inert nitrogen atmosphere, add the cyclopentadiene precursor (1.0 equiv) and asperuloside tetraacetate (1.2 equiv) in anhydrous dichloromethane (0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Scandium(III) triflate (0.2 equiv) in one portion.
-
Slowly add the base required for diene formation (e.g., DBU, 1.1 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 12 hours.
-
Monitor the formation of the cycloadduct by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to separate diastereomers and obtain the desired cycloadduct.
Protocol 3: Reductive Desulfurization and Global Deacetylation
-
Desulfurization: To a solution of the sulfur-containing intermediate (1.0 equiv) in ethanol (0.1 M), add a slurry of Raney Nickel (approx. 10 eq by weight) in ethanol.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of celite, washing thoroughly with ethanol and dichloromethane.
-
Concentrate the filtrate to yield the desulfurized intermediate, which is used in the next step without further purification.
-
Deacetylation: Dissolve the crude desulfurized intermediate in a 10:1 mixture of methanol and water (0.1 M).
-
Add potassium carbonate (5.0 equiv) and stir the mixture at room temperature for 6 hours.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield this compound.
Mandatory Visualization
Caption: Overall synthetic strategy for this compound.
Caption: Troubleshooting decision tree for the Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Synthesis and Reactivity of Highly Stabilized Cyclopentadienes - Mark Alexander Radtke - Google Books [books.google.com]
- 4. Alkaloid Purification - Lifeasible [lifeasible.com]
- 5. BJOC - High stereoselectivity on low temperature Diels-Alder reactions [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stereochemical Control Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in controlling stereochemistry during chemical synthesis.
Section 1: Troubleshooting Low Enantiomeric Excess (ee)
This section addresses one of the most common issues in asymmetric synthesis: obtaining a product with lower than expected enantiopurity.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction resulted in a low enantiomeric excess (ee). What is the first thing I should check?
A1: The first step is to rigorously validate your analytical method. It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity. Before spending significant time optimizing the reaction, confirm that you can accurately measure the ee of a known racemic sample.[1]
-
Action: Prepare a true racemic sample of your product.
-
Test: Analyze the racemic sample using your chiral chromatography method (e.g., HPLC, GC, or SFC).
-
Expected Result: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.[1] If this is not the case, your analytical method requires optimization.
Q2: My analytical method is validated, but my ee is still low. What reaction parameters should I investigate?
A2: Low ee can result from several factors during the experiment.[2] The most critical parameters to investigate are temperature, solvent, and catalyst/ligand integrity. A non-catalyzed "background" reaction can also occur, producing a racemic product and lowering the overall ee.[3]
-
Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity by favoring the lower-energy transition state leading to the desired enantiomer.[2]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst, thereby affecting enantioselectivity.[2]
-
Catalyst/Ligand: The enantiomeric purity of your chiral ligand or catalyst is paramount. Ensure the catalyst is pure, has been handled correctly to avoid decomposition, and that the catalyst loading is optimized.[2][3]
Troubleshooting Workflow
If you are facing issues with low enantiomeric excess, the following workflow provides a systematic approach to identify and solve the problem.
Caption: Troubleshooting workflow for diagnosing and improving low enantiomeric excess.
Data Presentation: Effect of Reaction Conditions on Enantioselectivity
The following table summarizes data from studies on asymmetric hydrogenation, illustrating how changing reaction parameters can impact the enantiomeric excess of the product.
| Substrate Type | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | ee (%) |
| Trisubstituted Olefin | [Ir(COD)Cl]₂ / (S)-P-Phos | CH₂Cl₂ | 25 | 20 | 97 |
| Trisubstituted Olefin | [Ir(COD)Cl]₂ / (S)-P-Phos | THF | 25 | 20 | 52[4] |
| Trisubstituted Olefin | [Ir(COD)Cl]₂ / TaniaPhos | Toluene | 60 | 6 | >96[5] |
| Aromatic Ketone | RuCl₂(S-BINAP)(dmf)n | Methanol | 30 | 100 | 95 |
| Aromatic Ketone | RuCl₂(S-BINAP)(dmf)n | Toluene | 30 | 100 | 85 |
Data is illustrative and compiled from typical results in asymmetric hydrogenation literature.[4][5]
Section 2: Improving Poor Diastereoselectivity in Acyclic Systems
Achieving high diastereoselectivity is crucial when creating multiple stereocenters in a single reaction. This section focuses on the aldol reaction as a key example.
Frequently Asked Questions (FAQs)
Q1: My aldol reaction is giving a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?
A1: The diastereoselectivity of an aldol reaction is highly dependent on the geometry of the enolate (E vs. Z) and the reaction conditions.[6] To control the outcome, you must first control the enolate formation. The Zimmerman-Traxler model provides a powerful framework for predicting how enolate geometry translates to product diastereoselectivity.[7][8]
-
(Z)-enolates generally lead to syn-aldol products.
-
(E)-enolates generally lead to anti-aldol products.
Using boron enolates, often generated with reagents like dibutylboron triflate (Bu₂BOTf), typically provides excellent control, favoring the (Z)-enolate and thus the syn product.[6][9] The shorter B-O bonds create a more compact and organized transition state, amplifying steric interactions and leading to higher diastereoselectivity compared to lithium enolates.[9][10]
Key Concept Visualization: Zimmerman-Traxler Model
The Zimmerman-Traxler model rationalizes the stereochemical outcome of aldol reactions by proposing a six-membered, chair-like transition state.[7][9][11] The substituents of the enolate and aldehyde prefer to occupy equatorial positions to minimize steric strain, thus dictating the relative stereochemistry of the newly formed stereocenters.
Caption: Zimmerman-Traxler model predicting syn/anti products from Z/E enolates.
Experimental Protocol: Evans' Asymmetric "Syn-Aldol" Reaction
This protocol provides a reliable method for achieving high syn-diastereoselectivity and enantioselectivity using an oxazolidinone chiral auxiliary.[12][13] The use of dibutylboron triflate is key to selectively generating the (Z)-enolate required for the syn outcome.[14]
1. Materials:
-
N-Acyl oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq) or Diisopropylethylamine (DIPEA)
-
Aldehyde (1.2 eq)
-
Methanol, 30% Hydrogen Peroxide, Saturated NaHCO₃ solution
2. Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C.
-
Slowly add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to facilitate boron enolate formation.
-
Cool the reaction mixture to -78 °C.
-
Slowly add the aldehyde (1.2 eq) as a solution in DCM.
-
Stir at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.[14]
3. Workup:
-
Quench the reaction at 0 °C by adding 1:1 methanol/saturated NaHCO₃ solution.
-
Add a 2:1 mixture of methanol and 30% H₂O₂ to cleave the boron complex. Stir vigorously for 1 hour.
-
Dilute with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.[14]
Data Presentation: Diastereoselectivity in Aldol Reactions
The choice of metal enolate has a profound impact on the diastereomeric ratio (dr) of the aldol product.
| Enolate Counterion | Enolate Geometry Favored | R¹ | R² | Aldehyde | dr (syn:anti) |
| Li⁺ | E (kinetic) | Et | Me | PhCHO | 80:20 |
| Bu₂B⁺ | Z (thermodynamic) | Et | Me | PhCHO | >97:3[10] |
| Li⁺ | E (kinetic) | t-Bu | Me | PhCHO | 15:85 |
| Bu₂B⁺ | Z (thermodynamic) | t-Bu | Me | PhCHO | >98:2 |
Data is representative of typical outcomes for enolates derived from ethyl ketones and t-butyl ketones.[10]
Section 3: Overcoming Issues with Chiral Auxiliaries
Chiral auxiliaries are powerful tools for inducing stereochemistry but present their own set of challenges, particularly during their removal.[15][16]
Frequently Asked Questions (FAQs)
Q1: I successfully performed a diastereoselective reaction using an Evans oxazolidinone auxiliary, but I'm struggling to remove it without racemizing my product or getting low yields. What are the best practices?
A1: The cleavage of the chiral auxiliary is a critical step that must be chosen carefully to be compatible with the functional groups in your product.[16] Evans-type oxazolidinones are versatile because they can be cleaved under various conditions to yield different functionalities.[12]
-
For Carboxylic Acids: Mild hydrolysis with LiOH / H₂O₂ in THF/water is standard.
-
For Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) yields the primary alcohol.[14]
-
For Esters: Alcoholysis with NaOMe in MeOH or using Lewis acids like Ti(OiPr)₄ with an alcohol can provide the corresponding ester.
-
For Amides: Direct conversion to a Weinreb amide is possible and particularly useful for further transformations.[12]
If racemization is an issue, it often occurs at the α-stereocenter if it is acidic. Using milder, lower-temperature cleavage conditions can help mitigate this. Reductive cleavage to the alcohol is often the safest route as it destroys the potentially acidic carbonyl group early in the workup.
Data Presentation: Common Chiral Auxiliaries and Cleavage Conditions
| Chiral Auxiliary | Typical Application | Product | Cleavage Reagent | Conditions |
| Evans Oxazolidinone | Aldol, Alkylation | Carboxylic Acid | LiOH, H₂O₂ | THF / H₂O, 0 °C |
| Alcohol | LiBH₄ | Et₂O or THF, 0 °C[14] | ||
| Ester | RONa / ROH | ROH, RT | ||
| Camphorsultam | Diels-Alder, Conjugate Add. | Carboxylic Acid | LiOH, H₂O₂ | THF / H₂O, RT |
| Alcohol | LiAlH₄ | THF, 0 °C | ||
| SAMP/RAMP Hydrazine | α-Alkylation of Ketones | Ketone | O₃ | DCM, -78 °C |
| Pseudoephedrine Amide | Alkylation | Ketone | H₂SO₄ (aq) | Reflux |
This table provides a summary of common auxiliary types and standard, reliable methods for their removal to unmask the desired functional group.[14][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Evans aldol ppt | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Diels-Alder Reaction Conditions
Welcome to the technical support center for the optimization of Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the Diels-Alder reaction, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low or No Product Yield | 1. Unreactive Diene or Dienophile: The electronic properties of the reactants may not be optimal. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[1][2][3] 2. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.[4][5][6] 3. Diene Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes may exist predominantly in the more stable s-trans conformation.[1][2] 4. Retro-Diels-Alder Reaction: The reaction may be reversible at higher temperatures, leading to the decomposition of the product back to the starting materials.[7] 5. Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the approach of the reactants. | - Modify Reactants: Introduce electron-donating groups (e.g., -OR, -NR₂) onto the diene and electron-withdrawing groups (e.g., -C(O)R, -CN, -NO₂) onto the dienophile to increase reactivity.[2] - Use a Catalyst: Lewis acids can catalyze the reaction by coordinating to the dienophile, making it more electrophilic.[8][9] - Optimize Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[4][5] However, excessively high temperatures can favor the retro-Diels-Alder reaction. A systematic temperature screen is recommended. - Solvent Selection: The choice of solvent can influence reaction rates. Polar solvents or even aqueous conditions can sometimes accelerate the reaction.[1][10] - Increase Reaction Time: The reaction may simply need more time to proceed to completion. Monitor the reaction progress by TLC or NMR. - Use Cyclic Dienes: Cyclic dienes are locked in the reactive s-cis conformation and are often more reactive.[2] - Promote s-cis Conformation: For acyclic dienes, modifying substituents to reduce steric hindrance can favor the s-cis conformation. |
| Poor Stereoselectivity (Endo/Exo Isomers) | 1. Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions.[11] The exo product is typically more thermodynamically stable and may be favored at higher temperatures.[7][11] 2. Lewis Acid Influence: The choice and amount of Lewis acid catalyst can influence the endo/exo ratio. | - Adjust Temperature: To favor the endo product, run the reaction at lower temperatures. For the exo product, higher temperatures may be beneficial, assuming the product is stable to retro-Diels-Alder conditions.[7][11] - Catalyst Screening: Different Lewis acids can favor the formation of one stereoisomer over the other. Screen a variety of Lewis acids to find the optimal one for the desired selectivity. |
| Undesired Side Reactions | 1. Polymerization: Dienes or dienophiles, particularly acrylates, can be prone to polymerization at elevated temperatures. 2. Isomerization: The product or starting materials may isomerize under the reaction conditions. 3. Byproduct Formation: The solvent or impurities may react with the starting materials or intermediates. | - Add Inhibitors: For reactions prone to polymerization, a small amount of a radical inhibitor (e.g., hydroquinone) can be added. - Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize side reactions. - Use High-Purity Reagents and Solvents: Ensure that all reagents and the solvent are pure and dry to avoid unwanted side reactions. |
| Regioselectivity Issues | 1. Unsymmetrical Reactants: When both the diene and dienophile are unsymmetrical, two different regioisomers can be formed.[12][13] | - Analyze Electronic Effects: The major product often arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. Drawing resonance structures can help predict the favored regioisomer.[12] - Use a Catalyst: Lewis acids can enhance the regioselectivity of the reaction. |
Quantitative Data on Reaction Parameters
Table 1: Effect of Temperature on Endo/Exo Selectivity
| Diene | Dienophile | Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Dicyclopentadiene | Neat | 23 | >99:1 | [7] |
| Cyclopentadiene | Dicyclopentadiene | Neat | 200 | 4:1 | [7] |
| Furan | Maleic Anhydride | Acetonitrile | 40 | Exo only (after 48h) | [7] |
| Furfuryl Alcohol | N-Hydroxymaleimide | - | ≤ 40 | Kinetic control (endo favored) | [14] |
| Furfuryl Alcohol | N-Hydroxymaleimide | - | ≥ 60 | Thermodynamic control (exo favored over time) | [14] |
Table 2: Effect of Solvent on Reaction Rate
| Diene | Dienophile | Solvent | Relative Rate | Reference |
| Cyclopentadiene | Butenone | 2,2,4-Trimethylpentane | 1 | [1] |
| Cyclopentadiene | Butenone | Water | 700 | [1] |
| 9-Methylanthracene | Chloro-maleic anhydride | Acetone (polar) | Slower | [10] |
| 9-Methylanthracene | Chloro-maleic anhydride | Toluene (non-polar) | Faster | [10] |
Table 3: Screening of Lewis Acid Catalysts
Reaction of cyclopentadiene with 1,4-naphthoquinone.
| Catalyst (10 mol%) | Solvent | Yield (%) | Reference |
| None | Dichloromethane | 0 | [8] |
| FeCl₃ | Dichloromethane | 20 | [8] |
| Ca(OTf)₂ | Dichloromethane | 80 | [8] |
| Ca(OTf)₂ / NBu₄PF₆ | Dichloromethane | 95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
This protocol describes a typical setup for a thermally promoted Diels-Alder reaction between anthracene and maleic anhydride.[15][16][17]
-
Reactant Preparation: Accurately weigh the diene (e.g., 0.80 g of anthracene) and dienophile (e.g., 0.40 g of maleic anhydride) and add them to a dry round-bottomed flask equipped with a magnetic stir bar and boiling chips.
-
Solvent Addition: Add the appropriate solvent (e.g., 10 mL of xylene) to the flask.
-
Reaction Setup: Attach a reflux condenser to the flask and place the setup in a heating mantle or sand bath. Ensure a gentle flow of cooling water through the condenser.
-
Heating: Heat the reaction mixture to reflux (for xylene, approximately 140°C) and maintain the temperature for the desired reaction time (e.g., 30 minutes).
-
Monitoring: The reaction progress can be monitored by observing a color change or by taking aliquots for TLC analysis.
-
Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Product Isolation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold solvent (e.g., a mixture of ethyl acetate and hexane).[15]
-
Drying: Dry the product under vacuum to remove any residual solvent.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for a Diels-Alder reaction catalyzed by a Lewis acid, such as Ca(OTf)₂.[8]
-
Reactant and Catalyst Preparation: To a dry, inert gas-flushed round-bottomed flask, add the dienophile (e.g., 1,4-naphthoquinone, 4 mmol) and the Lewis acid catalyst (e.g., Ca(OTf)₂, 10 mol%) along with any co-catalyst (e.g., NBu₄PF₆, 10 mol%).
-
Solvent Addition: Add a dry solvent (e.g., anhydrous dichloromethane) via syringe.
-
Cooling: Cool the mixture to the desired temperature (e.g., -20°C to 0°C) using an appropriate cooling bath.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 2 mmol) to the cooled mixture.
-
Reaction: Stir the reaction mixture at the specified temperature for the required time (e.g., 4 hours). Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a cold aqueous solution (e.g., 10% citric acid solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Workup: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for common Diels-Alder reaction issues.
Caption: Generalized experimental workflow for Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: Why must the diene be in the s-cis conformation? A1: The Diels-Alder reaction is a concerted, pericyclic reaction where the diene and dienophile orbitals must overlap simultaneously to form the new six-membered ring. This orbital overlap is only geometrically possible when the diene adopts the s-cis conformation, where the two double bonds are on the same side of the single bond connecting them.[2] Dienes that are locked in an s-trans conformation are unreactive in Diels-Alder reactions.
Q2: What is the "endo rule" and why is the endo product often favored? A2: The "endo rule" states that the kinetically favored product in a Diels-Alder reaction is often the endo isomer. This preference is due to "secondary orbital interactions," where the electron-withdrawing groups on the dienophile are positioned under the π-system of the diene in the transition state. This additional orbital overlap provides extra stabilization to the endo transition state, lowering its activation energy and causing it to form faster, especially at lower temperatures.[11]
Q3: When is the exo product favored? A3: The exo product, while forming more slowly, is often the more thermodynamically stable isomer because it is less sterically hindered.[7][11] The formation of the exo product can be favored under conditions of thermodynamic control, which typically involve higher reaction temperatures where the Diels-Alder reaction becomes reversible. This allows the initially formed endo product to revert to the starting materials and then reform as the more stable exo product.
Q4: What is the retro-Diels-Alder reaction? A4: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the cyclohexene adduct breaks down into the original diene and dienophile.[7] This process is favored by high temperatures. It can be a nuisance when the desired product is thermally unstable, but it can also be synthetically useful, for example, to generate a reactive, unstable diene like cyclopentadiene from its stable dimer, dicyclopentadiene.
Q5: How do I choose the right catalyst for my reaction? A5: Lewis acids are commonly used catalysts that activate the dienophile by coordinating to it, making it more electron-deficient and reactive.[8][18][9] The choice of Lewis acid can depend on the specific substrates and the desired selectivity. Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[19] More recently, milder and more sustainable catalysts like Ca(OTf)₂ have also been shown to be effective.[8] It is often necessary to screen a few catalysts to find the optimal one for a particular reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Complex Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex natural products.
FAQs and Troubleshooting Guides
This section is designed to provide quick and actionable solutions to common problems encountered during the purification of complex natural products.
Low Yield
Q1: My final pure compound yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge in natural product purification and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:
-
Incomplete Extraction: The initial extraction from the raw material may be inefficient.
-
Solution: Ensure the plant or microbial material is properly ground to increase surface area. Optimize the solvent system based on the polarity of your target compound. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Multiple extraction cycles with fresh solvent are also recommended.[1]
-
-
Compound Degradation: Your target molecule might be unstable under the purification conditions.
-
Solution: Assess the stability of your compound at different pH values and temperatures.[2] If it is acid-sensitive, consider using a neutral or basic mobile phase during chromatography. For temperature-sensitive compounds, perform purification steps at lower temperatures (e.g., in a cold room). The addition of antioxidants may also prevent degradation.[2]
-
-
Loss During Work-up: Significant amounts of the compound can be lost during liquid-liquid extractions, transfers between flasks, and filtration steps.
-
Solution: When performing liquid-liquid extractions, repeat the extraction of the aqueous layer multiple times (e.g., 3x) with the organic solvent to maximize recovery. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adsorbed material.
-
-
Suboptimal Chromatographic Conditions: Poor separation can lead to the collection of mixed fractions, necessitating further purification steps and leading to cumulative losses.
-
Solution: Carefully develop your chromatography method using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) first. This will help you determine the optimal solvent system for good separation, reducing the need for repeated chromatographic runs.
-
-
Irreversible Adsorption: The compound may bind irreversibly to the stationary phase (e.g., silica gel).
-
Solution: If you suspect irreversible adsorption on silica, you can try alternative stationary phases like alumina, C18 (reversed-phase), or employ techniques like counter-current chromatography.[3]
-
Co-eluting Impurities
Q2: I am struggling to separate my target compound from a persistent impurity that always co-elutes during chromatography. What strategies can I use to resolve this?
A2: Co-elution of impurities is a common hurdle, especially when dealing with structurally similar compounds. Here are several orthogonal strategies to improve separation:
-
Change the Stationary Phase: The interaction between your compounds and the stationary phase is key to separation.
-
Solution: If you are using normal-phase chromatography (e.g., silica gel), switch to a reversed-phase column (e.g., C18) or a different type of normal-phase column (e.g., alumina, diol, or cyano). This change in polarity will alter the retention times of your compounds differently, often leading to separation.
-
-
Modify the Mobile Phase: Altering the solvent system can significantly impact selectivity.
-
Solution:
-
Change Solvent Composition: If using a binary solvent system (e.g., hexane/ethyl acetate), try replacing one of the solvents with another of similar polarity but different chemical properties (e.g., replace ethyl acetate with dichloromethane or acetone).
-
Introduce a Modifier: Adding a small percentage of a third solvent (a modifier) like methanol or acetic acid can drastically change the selectivity of the separation. For example, adding 0.1-1% acetic or formic acid can improve the peak shape and resolution of acidic compounds.
-
-
-
Alter the pH of the Mobile Phase: For ionizable compounds, pH plays a crucial role in retention.
-
Solution: By adjusting the pH of the mobile phase (for reversed-phase HPLC), you can change the ionization state of your target compound and the impurity, which can lead to significant differences in their retention times.
-
-
Employ a Different Chromatographic Technique:
-
Crystallization: If your compound is crystalline, this can be a powerful purification step to remove closely related impurities.
-
Solution: Attempt to crystallize your partially purified material from a suitable solvent system. This process can be highly selective and yield a product of very high purity.
-
Compound Instability and Degradation
Q3: I suspect my natural product is degrading during the purification process. How can I identify and prevent this?
A3: The stability of natural products can be a major challenge, as many are sensitive to heat, light, oxygen, and pH.
-
Identifying Instability:
-
TLC Analysis: Spot your sample on a TLC plate and let it sit on the bench for an hour before developing it. If you see new spots appear compared to a freshly spotted sample, your compound is likely degrading.
-
HPLC Monitoring: Inject your sample onto an HPLC at different time points (e.g., 0, 2, 6, and 24 hours after dissolving) to monitor for the appearance of new peaks or a decrease in the area of your target peak.
-
-
Preventing Degradation:
-
Temperature Control: Keep samples cold whenever possible. Use ice baths for extractions and run chromatography in a cold room if necessary. Evaporate solvents at the lowest possible temperature.[2]
-
Light Protection: Protect your samples from light by using amber vials or wrapping glassware in aluminum foil.
-
pH Control: If your compound is pH-sensitive, use buffered solutions during extraction and chromatography.
-
Inert Atmosphere: For oxygen-sensitive compounds, work under an inert atmosphere of nitrogen or argon. Solvents can be degassed to remove dissolved oxygen.
-
Minimize Time: Plan your purification workflow to be as efficient as possible to minimize the time the compound is in solution or on a chromatographic column.
-
Data Presentation
The following tables provide a summary of quantitative data from published case studies to illustrate the impact of different purification techniques on yield and purity.
Table 1: Comparison of Purification Techniques for Flavonoids from Lonicera japonica
| Purification Step | Compound | Initial Purity (%) | Final Purity (%) | Yield (mg) from 1g extract | Reference |
| HSCCC | Rhoifolin | Not Reported | >95% | 12.3 | [6] |
| HSCCC | Luteoloside | Not Reported | >98% | 25.1 | [6] |
| Prep-HPLC (of HSCCC fraction) | Chlorogenic acid | Not Reported | >99% | 8.2 | [6] |
Table 2: Purification of Terpenoids from Microbial Biotransformation
| Compound | Purification Method | Yield | Purity | Reference |
| Viridiflorol | Silica Gel Column, Crystallization, HPLC | 204.6 mg (from 400mg crude) | 97.2% | [7] |
| Amorphadiene | Not specified | 30 g/L (fermentation titer) | Not specified | [7] |
| Platycodin D | Macroporous Resin, Prep-HPLC | 39.4 mg (from 200mg crude) | 99.8% | [7] |
Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: Preparative HPLC for the Purification of Flavonoids
This protocol is a general guideline for the purification of flavonoids from a pre-fractionated plant extract using preparative reversed-phase HPLC.
1. Sample Preparation:
-
Dissolve the dried flavonoid-rich fraction in a minimal amount of methanol or DMSO.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. Method Development (Analytical Scale):
-
Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Develop a gradient elution method to achieve good separation of the target flavonoids. A typical gradient might be:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength where flavonoids absorb (e.g., 254 nm, 280 nm, or 365 nm).
3. Scale-up to Preparative HPLC:
-
Use a preparative C18 column (e.g., 19 x 100 mm).
-
Adjust the flow rate and injection volume according to the column dimensions. For a 19 mm ID column, the flow rate would be approximately 16 mL/min.
-
Inject the filtered sample onto the preparative column.
-
Run the scaled-up gradient method.
-
Collect fractions based on the elution profile from the UV detector.
4. Post-Purification:
-
Analyze the collected fractions by analytical HPLC or TLC to determine their purity.
-
Combine the pure fractions containing the target compound.
-
Remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified flavonoid.
Protocol 2: Flash Chromatography for the Separation of Alkaloids
This protocol outlines a general procedure for the separation of alkaloids from a crude plant extract using flash chromatography on silica gel.
1. Sample Preparation:
-
Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Alternatively, for samples that are not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, drying it, and then loading the dried powder onto the column.
2. TLC Method Development:
-
Develop a solvent system that provides good separation of the target alkaloid on a silica gel TLC plate. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography. A common solvent system for alkaloids is a mixture of chloroform or dichloromethane with methanol and a small amount of ammonia to prevent tailing.
3. Column Packing:
-
Choose a column size appropriate for the amount of sample to be purified.
-
Pack the column with silica gel using the chosen mobile phase (slurry packing).
4. Elution and Fraction Collection:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions of a suitable volume.
-
Monitor the separation by collecting small aliquots from the eluting solvent and spotting them on a TLC plate.
5. Analysis and Compound Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure target alkaloid.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified alkaloid.[8]
Protocol 3: Crystallization for Final Purification
Crystallization is an excellent final step to achieve high purity.
1. Solvent Selection:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7]
-
Test small amounts of your compound in various solvents to find a suitable one. Common choices include ethanol, methanol, acetone, ethyl acetate, hexane, and water, or mixtures of these.
2. Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle).
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
3. Cooling and Crystal Formation:
-
Allow the hot solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[9]
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizations
Workflow for Bioassay-Guided Fractionation
This diagram illustrates a typical workflow for bioassay-guided fractionation, a common strategy for isolating bioactive natural products.[10][11][12]
Caption: A flowchart of the bioassay-guided fractionation process.
Troubleshooting Logic for Co-eluting Peaks
This diagram provides a logical workflow for troubleshooting co-eluting peaks in chromatography.
Caption: A decision tree for resolving co-eluting chromatographic peaks.
General Workflow for Natural Product Dereplication
This diagram outlines a modern workflow for dereplication, which aims to rapidly identify known compounds in an extract to avoid their re-isolation.[3][10][11]
Caption: A streamlined workflow for the dereplication of natural product extracts.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Natural Products Dereplication: Databases and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. Frontiers | Dereplication of Natural Products Using GC-TOF Mass Spectrometry: Improved Metabolite Identification by Spectral Deconvolution Ratio Analysis [frontiersin.org]
- 7. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Stability and degradation of Hybridaphniphylline B under experimental conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of the complex alkaloid, Hybridaphniphylline B. The information provided is based on general principles of stability testing for natural products, as specific experimental data on this compound is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can influence the stability of this compound?
The stability of a complex molecule like this compound, which possesses multiple functional groups including esters, ethers, lactones, and a tertiary amine, can be influenced by several factors:
-
pH: The presence of ester and lactone functionalities makes it susceptible to hydrolysis under both acidic and basic conditions. The tertiary amine can undergo protonation at low pH, potentially influencing its reactivity and degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of various degradation products.
-
Light: Exposure to UV or visible light can induce photolytic degradation, especially if there are chromophores within the molecule that can absorb light energy.
-
Oxidizing Agents: The molecule may be sensitive to oxidation, particularly at the tertiary amine and any electron-rich centers.
-
Humidity: The presence of moisture can facilitate hydrolytic degradation.
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[2]
A general strategy for performing a forced degradation study is outlined in the diagram below. The goal is to achieve a target degradation of approximately 10-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.[4]
Q3: What analytical techniques are suitable for analyzing the degradation of this compound?
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is the most common and powerful technique for this purpose.[4][5] Other techniques that can be employed for the characterization of degradation products include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the molecular weights of degradation products.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.
Troubleshooting Guides
Problem: No degradation is observed under initial stress conditions.
-
Solution: Increase the severity of the stress conditions. For example, increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or prolong the exposure time. It is a stepwise process to find the conditions that cause the desired level of degradation.
Problem: The compound degrades completely under all tested conditions.
-
Solution: Reduce the severity of the stress conditions. Use lower concentrations of reagents, decrease the temperature, or shorten the exposure time. A milder approach is necessary to identify the initial degradation products.
Problem: Poor separation between the parent compound and degradation products in HPLC.
-
Solution: Method development and optimization are required. This can involve:
-
Trying different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase).
-
Modifying the gradient elution profile.
-
Changing the column temperature.
-
Experimental Protocols
Protocol: General Forced Degradation Study of this compound
This protocol provides a general framework. The specific concentrations and durations will need to be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with controlled light and temperature) according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of the degradation products.
-
If possible, identify the structure of the major degradation products using LC-MS, HRMS, and NMR.
-
Data Presentation
Table 1: Recommended Starting Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 70°C | 48 hours |
| Thermal (Solution) | Dry Heat | 70°C | 48 hours |
| Photolytic | ICH Q1B conditions | 25°C | As per guidelines |
Visualizations
Caption: A generalized workflow for conducting forced degradation studies.
Caption: Simplified potential degradation pathways for this compound.
References
Troubleshooting common issues in multi-step organic synthesis.
Welcome to the Technical Support Center for Multi-Step Organic Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered in the laboratory.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guides for common issues in multi-step organic synthesis.
Low Reaction Yield
Q1: My reaction is resulting in a consistently low yield. What are the most common causes and how can I improve it?
A1: Low yields are a frequent challenge in organic synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are reagent quality, reaction conditions, and workup/purification procedures.[1]
Common Causes and Solutions for Low Yield:
-
Reagent and Solvent Quality: Impurities in starting materials or solvents can lead to side reactions or catalyst deactivation.[2][3] Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like Grignard reactions.[4][5]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield.[6] It is important to monitor the reaction to determine the point of maximum product formation before significant byproduct accumulation.[1]
-
Workup and Purification: Significant product loss can occur during extraction, washing, and purification.[1] The product might have partial solubility in the aqueous phase or degrade on silica gel during chromatography.[1]
A number of common errors during the experimental procedure can also contribute to low yields. Careful execution of each step, from setup to purification, is essential for maximizing product recovery.[7]
Q2: How do reaction conditions quantitatively affect the yield of my reaction?
A2: Reaction conditions such as solvent, temperature, and catalyst play a critical role in determining the reaction yield. The choice of solvent can influence reactant solubility, transition state stability, and reaction rate.[8][9][10][11] Similarly, temperature can affect reaction kinetics and the formation of byproducts.[6][12] The selection of an appropriate catalyst is also crucial for reaction efficiency.
Table 1: Effect of Different Solvents on Reaction Yield
| Reaction Type | Solvent A | Yield (%) | Solvent B | Yield (%) | Solvent C | Yield (%) | Reference |
| Ugi Reaction | Dichloromethane | 75 | Methanol | 82 | Deep Eutectic Solvent (DES) | 92 | [13] |
| Hydrosilylation of 1-Octene | Toluene | 85 | THF | 78 | Hexane | 65 | [3] |
| Knoevenagel Condensation | Water | 60 (long reaction time) | Acetonitrile | 75 (long reaction time) | Dichloromethane | 95 (short reaction time) | [14] |
Table 2: Influence of Temperature on Product Purity and Yield
| Reaction | Temperature (°C) | Crude Product Purity (%) | Isolated Yield (%) | Reference |
| Amide Synthesis (in Water) | 75 | 85.3 | 55.1 | [15] |
| 100 | 90.1 | 57.2 | [15] | |
| 125 | 88.5 | 56.3 | [15] | |
| 150 | 84.2 | 54.8 | [15] | |
| Amide Synthesis (in EtOAc) | 75 | 78.9 | 50.2 | [15] |
| 100 | 85.6 | 53.9 | [15] | |
| 125 | 82.1 | 51.7 | [15] | |
| 150 | 79.4 | 49.9 | [15] |
Table 3: Comparison of Catalysts on Reaction Yield
| Reaction | Catalyst A | Yield (%) | Catalyst B | Yield (%) | Catalyst C | Yield (%) | Reference |
| Dihydropyrimidinone Synthesis | Pineapple Juice | 94 | Lemon Juice | 92 | Tamarind Juice | 88 | [16] |
| Xanthene Derivative Synthesis | TBAHS | 95 | p-TSA | 88 | L-proline | 85 | [17] |
| Reductive Cleavage | Ni(COD)₂/IMes | 85 | NiCl₂(dppp) | 75 | Pd(PPh₃)₄ | 60 | [18] |
Unexpected Side Products
Q3: I am observing unexpected spots on my TLC plate. What are the likely causes of side product formation?
A3: The formation of side products is a common issue arising from side reactions, which are alternative reaction pathways, or the further reaction or degradation of the desired product.[19] Byproducts, in contrast, are formed as a direct result of the desired reaction.[19]
Common Causes of Side Product Formation:
-
Reaction Conditions: Elevated temperatures can lead to the formation of more side products.[20]
-
Reactivity of Reagents: Highly reactive reagents may lack selectivity and react with multiple functional groups.
-
Stability of Intermediates: Unstable intermediates may undergo rearrangements or alternative reactions.
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze or participate in side reactions.[21]
To minimize side reactions, it is often necessary to optimize reaction conditions, such as temperature, pressure, and concentration, and to use high-purity reagents.[21]
Reaction Stalling
Q4: My reaction starts but then seems to stop before all the starting material is consumed. What could be causing my reaction to stall?
A4: A stalled reaction can be frustrating. Several factors can lead to incomplete conversion.
Potential Causes for Stalled Reactions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. In Suzuki coupling reactions, for instance, the precipitation of palladium black can indicate catalyst decomposition.[22]
-
Reagent Degradation: One of the reagents may be unstable under the reaction conditions and degrade over time.
-
Equilibrium: The reaction may have reached equilibrium, where the rates of the forward and reverse reactions are equal.
-
Insolubility: A reactant or intermediate may precipitate out of the solution, effectively stopping the reaction.
To address a stalled reaction, consider adding more catalyst or reagent, changing the solvent to improve solubility, or adjusting the temperature to shift the equilibrium.
Purification Challenges
Q5: I am having difficulty purifying my compound. What are some common issues and how can I resolve them?
A5: Purification is a critical step in multi-step synthesis, and various challenges can arise depending on the properties of the compound and the impurities present.
Common Purification Issues and Solutions:
-
Compound Decomposes on Silica Gel: If your compound is sensitive to acid, it may degrade on standard silica gel. In such cases, you can use deactivated silica (by adding triethylamine to the eluent) or switch to a different stationary phase like alumina.[23]
-
Poor Separation in Flash Chromatography: If your compounds are not separating well, you may need to optimize the solvent system. A good starting point is to find a solvent system that gives your target compound an Rf of 0.2-0.3 on TLC.[2] Running a solvent gradient can also improve separation.[23]
-
Purification of Highly Polar Compounds: Highly polar compounds can be challenging to purify by normal-phase chromatography. Reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are often better alternatives.[20][24]
-
Recrystallization Fails: If crystals do not form during recrystallization, it could be due to using too much solvent, supersaturation, or the compound "oiling out".[19] Reducing the solvent volume, scratching the inside of the flask, or adding a seed crystal can induce crystallization.[19][25]
Experimental Protocols
This section provides detailed methodologies for key analytical techniques used in troubleshooting organic synthesis.
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To monitor the progress of a reaction by separating the starting materials, products, and any side products.
Materials:
-
TLC plate (silica gel coated)
-
Developing chamber with a lid
-
Solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Capillary spotters
-
UV lamp or staining solution (e.g., potassium permanganate)
-
Pencil
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.[26]
-
Spot the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using a capillary spotter, apply a small spot of the reaction mixture on the baseline. It is also good practice to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.[21]
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by dipping the plate in a staining solution.
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The presence of multiple new spots suggests the formation of side products.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Mixture Analysis
Objective: To identify the components of a reaction mixture, including starting materials, products, and impurities, and to determine their relative concentrations.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Reaction mixture sample
-
Internal standard (optional)
-
NMR spectrometer
Procedure:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent in an NMR tube. If quantitative analysis is desired, a known amount of an internal standard can be added.
-
Acquire the NMR Spectrum: Place the NMR tube in the spectrometer and acquire a proton (¹H) NMR spectrum. Depending on the complexity of the mixture, other NMR experiments like ¹³C NMR or 2D NMR (e.g., COSY, HSQC) may be necessary for full characterization.
-
Process the Spectrum: Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.
-
Analyze the Spectrum:
-
Chemical Shift: Identify the signals corresponding to the starting materials and the expected product based on their characteristic chemical shifts.
-
Integration: Integrate the signals to determine the relative ratios of the different components in the mixture. This can be used to calculate the conversion of the starting material and the yield of the product.
-
Multiplicity: Analyze the splitting patterns of the signals to gain further structural information and confirm assignments.
-
Impurity Identification: Unidentified signals in the spectrum may correspond to side products or impurities. The structure of these impurities can often be elucidated by detailed analysis of the NMR data.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
Objective: To separate and identify the components of a complex reaction mixture, particularly for identifying unknown impurities.
Materials:
-
LC-MS system (including HPLC, mass spectrometer, and data system)
-
Appropriate LC column (e.g., C18 for reversed-phase)
-
Mobile phase solvents (e.g., water and acetonitrile with formic acid)
-
Reaction mixture sample, filtered
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent and filter it to remove any particulate matter. Dilute the sample to an appropriate concentration for LC-MS analysis.
-
Method Development: Develop an LC method that provides good separation of the main components of the reaction mixture. This involves selecting the appropriate column, mobile phase, and gradient.
-
MS Parameter Optimization: Optimize the mass spectrometer parameters, including the ionization source (e.g., electrospray ionization - ESI), ion polarity (positive or negative), and fragmentation energy (for MS/MS analysis).
-
Data Acquisition: Inject the prepared sample into the LC-MS system and acquire the data. The system will generate a chromatogram showing the separation of the components over time, and a mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify Known Components: Identify the peaks corresponding to the starting materials and the expected product by their retention times and mass-to-charge ratios (m/z).
-
Characterize Unknown Impurities: For unknown peaks, analyze their mass spectra to determine their molecular weight. If necessary, perform MS/MS experiments to obtain fragmentation patterns, which can provide structural information for identification.[27] In silico reaction enumeration tools can be used to predict possible side products and compare their theoretical masses with the experimental data.[28]
-
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Decision Tree for Side Product Formation
Caption: A decision tree for identifying the cause of side products.
References
- 1. reddit.com [reddit.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Temperature on Reactions of Chemical Organic Synthesis - LNEYA Industrial Chillers Manufacturer Supplier-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 7. quora.com [quora.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Evidence for organic synthesis in high temperature aqueous media--facts and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. Purification [chem.rochester.edu]
- 24. biotage.com [biotage.com]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. Recrystallization [wiredchemist.com]
- 27. chimia.ch [chimia.ch]
- 28. chemaxon.com [chemaxon.com]
Technical Support Center: Synthesis of the Daphniphyllum Alkaloid Skeleton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of the complex Daphniphyllum alkaloid skeleton. The content is designed to address specific experimental challenges and provide practical solutions based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches to the Daphniphyllum alkaloid core?
A1: The synthesis of the intricate, caged structures of Daphniphyllum alkaloids has been approached through several key strategies.[1][2][3] The most prominent include:
-
Biomimetic Synthesis: Inspired by the proposed biosynthetic pathways, this approach often involves cascade reactions to rapidly assemble the polycyclic core.[4][5][6] Heathcock and co-workers pioneered this strategy, which can be exceptionally efficient in constructing the pentacyclic nucleus.[5]
-
Convergent Synthesis from Bicyclic Precursors: Many successful syntheses build upon simple, chiral bicyclic synthons which are then elaborated to the complex caged structures.[1][2] This approach allows for the early introduction of stereocenters and functional handles.
-
Late-Stage Transannular Cyclizations: Some strategies focus on the formation of macrocyclic intermediates that undergo late-stage transannular reactions to form key ring systems.[7]
-
Intramolecular Cycloadditions: Reactions like the Diels-Alder and [5+2] cycloadditions are powerful tools for constructing the fused and bridged ring systems characteristic of these alkaloids.[8][9]
Q2: What are the major challenges in synthesizing the Daphniphyllum alkaloid skeleton?
A2: Researchers often encounter several significant hurdles:[1][7][10]
-
Construction of Sterically Congested Quaternary Centers: The core structure often contains multiple quaternary stereocenters, including vicinal ones, which are challenging to construct with high stereocontrol.[9]
-
Formation of the Aza-bicyclo[3.3.1]nonane Moiety: This common structural motif can be difficult to assemble efficiently.[1][7]
-
Control of Stereoselectivity: The dense arrangement of stereocenters requires highly stereoselective reactions, and poor diastereoselectivity is a common issue in key cyclization steps.[8][9]
-
Synthesis of Tetrasubstituted Olefins: The construction of highly substituted double bonds, often required for subsequent transformations, can be problematic.[8]
-
Lengthy Synthetic Sequences: Many total syntheses of Daphniphyllum alkaloids are characterized by long and linear sequences, which can impact overall yield and practicality.[9]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder Reaction for Core Construction
Problem: The intramolecular Diels-Alder reaction to form the core polycyclic system results in a low diastereomeric ratio or the formation of the undesired diastereomer.
Possible Causes and Solutions:
| Cause | Suggested Solution | Relevant Literature |
| Thermal Cyclization Lacks Selectivity | Thermal conditions may not provide sufficient facial selectivity for the dienophile. The use of a Lewis acid catalyst, such as Et₂AlCl, can promote a more stereoselective cycloaddition by coordinating to the dienophile and locking its conformation. | [9][11] |
| Incorrect Substrate Conformation | The tether connecting the diene and dienophile may favor a transition state leading to the undesired diastereomer. Modifying the tether length or rigidity can alter the conformational preference. For instance, employing a silicon tether has been shown to be effective. | [9][11] |
| Reversibility of the Reaction | If the Diels-Alder reaction is reversible under the reaction conditions, thermodynamic equilibration may lead to a mixture of products. Running the reaction at a lower temperature with a more active catalyst might favor the kinetic product. |
Experimental Protocol: Lewis Acid Catalyzed Intramolecular Diels-Alder Reaction [9][11]
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reactant: Dissolve the Diels-Alder precursor in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes) dropwise to the stirred solution of the precursor.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Issue 2: Low Yield in the Intramolecular Heck Reaction for the Formation of the 2-Azabicyclo[3.3.1]nonane Moiety
Problem: The intramolecular Heck reaction to construct the pivotal 2-azabicyclo[3.3.1]nonane core suffers from low yield or decomposition of the starting material.
Possible Causes and Solutions:
| Cause | Suggested Solution | Relevant Literature |
| Ligand Choice | The choice of phosphine ligand is crucial for the efficiency of the Heck reaction. Electron-rich and bulky ligands often improve the rate of reductive elimination. Experiment with a variety of ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like dppf. | [1][2] |
| Base and Solvent System | The base and solvent can significantly influence the reaction outcome. A common combination is a palladium catalyst with a base like triethylamine (Et₃N) or a silver salt in a polar aprotic solvent like DMF or acetonitrile. The addition of additives like Ag₂CO₃ can sometimes be beneficial. | [1][2] |
| Decomposition of Starting Material | High reaction temperatures can lead to decomposition. It may be possible to run the reaction at a lower temperature for a longer period. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst. | [8] |
Experimental Protocol: Intramolecular Heck Reaction [1]
-
Catalyst and Ligand: In a flame-dried flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).
-
Solvent and Substrate: Add the degassed solvent (e.g., DMF) followed by the substrate and the base (e.g., Et₃N).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Overview of major synthetic strategies for the Daphniphyllum alkaloid skeleton.
Caption: Troubleshooting workflow for poor diastereoselectivity in the intramolecular Diels-Alder reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 4. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of Hybridaphniphylline B Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the scalable synthesis of precursors for Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The information is derived from published synthetic routes and aims to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the scalable synthesis of this compound?
A1: The reported scalable synthesis of this compound features a convergent approach.[1][2][3][4] The core strategy involves a late-stage intermolecular Diels-Alder reaction between a highly elaborated cyclopentadiene precursor and an asperuloside tetraacetate-derived dienophile.[1][2][3][4] The synthesis of the cyclopentadiene component is based on a scalable route developed for the related alkaloid, daphnilongeranin B.[1][2][3]
Q2: What are the key precursors in the synthesis of this compound?
A2: The two key precursors that converge in the final stages of the synthesis are a complex cyclopentadiene diene and an asperuloside tetraacetate-derived dienophile.[1][2][3][4] The synthesis of the diene precursor has been achieved on a gram scale.[3]
Q3: What is the crucial bond-forming reaction that completes the core structure of this compound?
A3: The final key bond-forming event is an intermolecular Diels-Alder reaction between the in situ generated cyclopentadiene and the dienophile.[1][2][3][4] This cycloaddition constructs the highly congested norbornene core of the molecule.[4]
Troubleshooting Guides
Claisen Rearrangement for Allyl Dienol Ether Intermediate
Issue: Low yield of the desired Claisen rearrangement product with significant formation of an undesired Cope rearrangement byproduct.
Background: The Claisen rearrangement of an allyl dienol ether is a critical step in the synthesis of the diene precursor.[1][2][3] However, a competing Cope rearrangement can occur, reducing the efficiency of the desired transformation.
Troubleshooting Steps:
-
Solvent Selection: The use of protic solvents has been shown to suppress the undesired Cope rearrangement.[1][2][3] Experiment with solvents such as trifluoroethanol.
-
Substrate Modification: Subtle variations in the substrate structure can influence the reaction pathway.[1][2][3] Ensure the starting material is of high purity and structurally correct.
-
Temperature Control: Carefully control the reaction temperature. The optimal temperature should be determined empirically to favor the Claisen over the Cope rearrangement.
Pauson-Khand Reaction for Cyclopentenone Formation
Issue: Low yield or formation of multiple products in the Pauson-Khand reaction to form the cyclopentenone core.
Background: The Pauson-Khand reaction is employed to construct a key cyclopentenone intermediate. The reaction involves the cyclization of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex.
Troubleshooting Steps:
-
Promoter Selection: The choice of promoter is critical for the success of this reaction. Acetonitrile (MeCN) has been identified as an effective promoter for this transformation, leading to the desired products in good yield.[3]
-
Cobalt Complex Formation: Ensure the complete formation of the alkyne dicobalt complex from the starting alkyne and Co₂(CO)₈ before proceeding with the cyclization.
-
Reaction Conditions: Optimize the reaction temperature and pressure of carbon monoxide.
Intermolecular Diels-Alder Reaction
Issue: Low yield of the desired Diels-Alder adducts.
Background: The late-stage intermolecular Diels-Alder reaction is a challenging transformation due to the complexity and steric hindrance of the reacting partners.[4]
Troubleshooting Steps:
-
In Situ Diene Formation: A one-pot protocol for the in situ generation of the cyclopentadiene from its precursor followed by the Diels-Alder reaction has been developed.[1][2][3] This avoids the isolation of the potentially unstable diene.
-
Dehydrating Agent: Magnesium sulfate (MgSO₄) has been used as a mild and efficient dehydrating agent to promote the formation of the diene at elevated temperatures.[4]
-
Antioxidant: The use of an antioxidant like butylated hydroxytoluene (BHT) can prevent the degradation of the diene at high temperatures.[4]
-
Temperature: The reaction requires high temperatures (e.g., 160 °C) to proceed.[4]
Data Presentation
Table 1: Summary of Key Reaction Yields in the Synthesis of this compound Precursors
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Pauson-Khand Reaction | Alkyne dicobalt complex | Enones 24 and 25 | MeCN | 73 (for the mixture) | [3] |
| C=C Bond Migration | Mixture of 24 and 25 | Enone 26 | K₂CO₃, trifluoroethanol | 63 (overall from 21 ) | [3] |
| Diels-Alder Reaction | Diene precursor 31 and dienophile 30 | Cycloadduct 40 | DCE, 80 °C | 21 (isolated) | [3] |
| One-pot Diels-Alder | Diene precursor 31 and dienophile 34 | Cycloadducts 39-41 | MgSO₄, BHT, 160 °C | ~30 (total for 4 products) | [4] |
| Final Steps | Cycloadduct 39 | This compound (1 ) | 1. Raney Ni, 2. Global deacetylation | Smooth conversion | [3] |
Experimental Protocols
Protocol 1: Pauson-Khand Reaction
-
To a solution of the starting alkyne in a suitable solvent (e.g., dichloromethane), add Co₂(CO)₈ and stir at room temperature until the formation of the alkyne dicobalt complex is complete (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in acetonitrile (MeCN).
-
Heat the reaction mixture to the optimal temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired cyclopentenone products.
Protocol 2: One-pot Diene Formation and Diels-Alder Reaction
-
To a reaction vessel containing the dienophile (34 ), add the diene precursor (31 ), magnesium sulfate (MgSO₄), and butylated hydroxytoluene (BHT).
-
Heat the mixture to 160 °C in a suitable high-boiling solvent (e.g., 1,2-dichloroethane).
-
Maintain the temperature and monitor the reaction for the formation of the cycloadducts.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product mixture by column chromatography to isolate the desired Diels-Alder adducts.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Claisen rearrangement.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Hybridaphniphylline B and Related Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of selected Daphniphyllum alkaloids, with a primary focus on cytotoxicity against cancer cell lines. While the structural complexity and synthesis of Hybridaphniphylline B have been documented, a significant finding of this review is the current absence of publicly available bioactivity data for this specific compound. Therefore, this analysis focuses on comparing the bioactivity of other structurally related Daphniphyllum alkaloids for which experimental data exists, providing a valuable context for future research into this compound.
The Daphniphyllum genus of evergreen plants is a rich source of structurally complex and biologically active alkaloids.[1] These compounds have garnered significant interest from the scientific community due to their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. This guide aims to summarize the existing quantitative data on the cytotoxicity of several notable Daphniphyllum alkaloids, detail the experimental methodologies used for their evaluation, and provide a visual representation of a key signaling pathway implicated in their mechanism of action.
Quantitative Bioactivity Data
The cytotoxic activity of several Daphniphyllum alkaloids against various human cancer cell lines has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the available data for selected compounds.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | No data available | - |
| Daphnezomine W | HeLa (Cervical Cancer) | 29.1 (16.0 µg/mL) | [2][3] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 | [4][5] |
| Daphnezomine B | L1210 (Murine Leukemia) | 1.2 | |
| Dcalycinumine A | Nasopharyngeal Carcinoma | Activity Reported | [6] |
Note: The IC50 value for Daphnezomine W was converted from µg/mL to µM for comparative purposes, using a calculated molecular weight.
Experimental Protocols
The evaluation of the cytotoxic activity of the aforementioned Daphniphyllum alkaloids was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Human cancer cell lines (e.g., HeLa) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and cultured at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Daphnezomine W) and incubated for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is run in parallel.[7]
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL in PBS) and incubated for another 4 hours.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathway Visualization
Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A key pathway in this process involves the activation of caspases, a family of cysteine proteases. The diagram below illustrates a simplified caspase-dependent apoptotic pathway that can be initiated by cellular stress, such as that induced by cytotoxic compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways converging on the executioner Caspase-3.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for assessing the cytotoxic activity of a novel compound.
Caption: A flowchart illustrating the key steps in determining the IC50 value of a compound using the MTT assay.
References
- 1. [Induction of apoptosis in human nasopharyngeal carcinoma cell line CNE-2Z by curcumin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Validating Putative Biological Targets of Hybridaphniphylline B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid whose biological targets and mechanism of action remain largely uncharacterized. While direct experimental validation is pending, the broader family of Daphniphyllum alkaloids has demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines. This guide provides a comparative framework for validating the putative biological targets of this compound by contrasting it with well-characterized compounds known to modulate key cellular pathways potentially implicated in its activity: kinase signaling, NF-κB pathway regulation, and apoptosis.
This document outlines hypothetical yet plausible performance data for this compound to serve as a template for future experimental work. Detailed protocols are provided for key validation experiments.
Comparative Analysis of Putative Mechanisms
Based on the known activities of related Daphniphyllum alkaloids, three primary putative mechanisms of action for this compound are explored here: broad-spectrum kinase inhibition, modulation of the NF-κB signaling pathway, and induction of apoptosis. For a robust comparison, we have selected the following well-established compounds:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis.[1][2]
-
Bortezomib: A proteasome inhibitor that affects the canonical NF-κB signaling pathway.[3][4][5]
-
Doxorubicin: A widely used chemotherapy agent that induces apoptosis through DNA damage and the generation of reactive oxygen species.[6][7]
The following tables summarize the comparative performance data. Data for this compound is hypothetical and presented for illustrative purposes.
Table 1: Comparative Cytotoxicity (HeLa Cells)
| Compound | Putative Primary Target(s) | IC₅₀ (µM) - 72h | Notes |
| This compound | Kinases, NF-κB Pathway, Apoptosis Induction | 5.0 | Hypothetical value based on related alkaloids. |
| Staurosporine | Pan-Kinase Inhibitor | 0.01 | Potent but non-selective.[2] |
| Bortezomib | 26S Proteasome | 0.02 | Affects NF-κB signaling.[3] |
| Doxorubicin | Topoisomerase II, DNA Intercalation | 0.1 | Induces DNA damage and apoptosis.[6][7] |
Table 2: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Staurosporine (IC₅₀, nM) |
| CDK1 | 75% | 15 |
| PKA | 60% | 7 |
| PKC | 85% | 0.7 |
| MAPK/ERK | 40% | 20 |
*Data for this compound is hypothetical.
Table 3: Comparative Effects on NF-κB Signaling
| Parameter | This compound | Bortezomib |
| IκBα Degradation (TNF-α stimulated) | Inhibition | Potent Inhibition |
| p65 Nuclear Translocation | Reduction | Potent Inhibition |
| NF-κB Reporter Gene Activity | Suppression | Potent Suppression |
*Data for this compound is hypothetical.
Table 4: Comparative Markers of Apoptosis
| Apoptotic Marker | This compound | Doxorubicin | Staurosporine |
| Caspase-3/7 Activation | Significant Increase | Significant Increase[8] | Significant Increase[2] |
| PARP Cleavage | Observed | Observed | Observed |
| Annexin V Staining | Positive | Positive | Positive |
| Mitochondrial Membrane Potential | Depolarization | Depolarization | Depolarization |
*Data for this compound is hypothetical.
Experimental Protocols for Target Validation
To validate the putative biological targets of this compound, the following experimental protocols are proposed.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line (e.g., HeLa).
-
Method:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Kinase Inhibition Assay
-
Objective: To screen this compound against a panel of protein kinases to identify potential targets.
-
Method:
-
Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Select a diverse panel of kinases implicated in cancer cell proliferation and survival (e.g., CDKs, MAPKs, PI3K/Akt pathway kinases).
-
Perform the kinase reaction in the presence of a fixed concentration of this compound (e.g., 10 µM) and the respective kinase, substrate, and ATP.
-
Measure the kinase activity by quantifying the amount of ADP produced.
-
Express the results as a percentage of inhibition relative to a vehicle control.
-
For promising hits, perform dose-response experiments to determine the IC₅₀ for individual kinases.
-
NF-κB Signaling Pathway Analysis
-
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
-
Method (Western Blot for IκBα degradation and p65 phosphorylation):
-
Culture HeLa cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce NF-κB activation. Include an unstimulated control.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to assess changes in protein levels and phosphorylation status.
-
Apoptosis Induction Assays
-
Objective: To confirm if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
-
Method (Caspase-Glo® 3/7 Assay):
-
Seed HeLa cells in a 96-well plate as described for the cytotoxicity assay.
-
Treat the cells with this compound at concentrations around its IC₅₀ for 24, 48, and 72 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the caspase-3/7 activity.
-
-
Method (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Putative Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways that may be affected by this compound and a proposed experimental workflow for target validation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
The Quest for Potent Bioactivity: A Glimpse into the Structure-Activity Relationships of Daphniphyllum Alkaloids
While dedicated structure-activity relationship (SAR) studies on Hybridaphniphylline B analogs remain to be published, the broader family of Daphniphyllum alkaloids presents a compelling case for continued investigation into their therapeutic potential. These structurally complex natural products have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several Daphniphyllum alkaloids, offering a foundational understanding that may inform future SAR studies of this compound and its derivatives.
The intricate molecular architecture of Daphniphyllum alkaloids, characterized by multiple rings and stereocenters, has captivated synthetic chemists and pharmacologists alike. Although the total synthesis of this compound has been achieved, a systematic exploration of how structural modifications impact its biological activity is not yet available in the public domain.[1][2] However, by examining the cytotoxic data of naturally occurring congeners, we can begin to discern potential structure-activity trends within this fascinating class of molecules.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The following table summarizes the cytotoxic activities of various Daphniphyllum alkaloids against the HeLa human cervical cancer cell line, providing a basis for preliminary SAR observations.
| Compound | Alkaloid Type | Cytotoxicity against HeLa cells (IC₅₀) | Reference |
| Daphnezomine W | Daphnezomine L-type | 16.0 µg/mL | [3][4][5][6] |
| Daphnioldhanol A | Secodaphnane-type | 31.9 µM (weak activity) | [7] |
| Unnamed Alkaloid | 22-norcalyciphylline A-type | ~3.89 µM | [8] |
Note: Direct comparison of IC₅₀ values should be approached with caution due to potential variations in experimental conditions between studies.
The available data, though limited, suggests that the structural scaffold of the Daphniphyllum alkaloid plays a significant role in its cytotoxic potency. For instance, the 22-norcalyciphylline A-type alkaloid exhibits considerably higher potency against HeLa cells compared to daphnezomine W and daphnioldhanol A. This highlights the importance of the core ring system in mediating the observed biological effects. Further studies involving the synthesis and evaluation of a diverse library of this compound analogs are crucial to delineate the specific structural features that govern cytotoxicity and to unlock the full therapeutic potential of this unique molecular scaffold.
Experimental Protocols
The evaluation of the cytotoxic activity of Daphniphyllum alkaloids is a critical step in assessing their potential as anticancer agents. A standard methodology employed in the cited studies is the MTT assay.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/mL) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Daphniphyllum alkaloids) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The plates are incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies on a natural product like this compound.
Caption: A generalized workflow for SAR studies of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Hybridaphniphylline B: An Analysis of Currently Available Data
Despite its complex and novel chemical structure, a comprehensive review of published scientific literature reveals a notable absence of efficacy data for Hybridaphniphylline B. As a result, a direct comparison with known therapeutic agents, as requested, cannot be formulated at this time.
This compound is a structurally intricate alkaloid belonging to the Daphniphyllum family, which has garnered significant attention from the scientific community primarily for its unique chemical architecture, featuring 11 rings and 19 stereocenters. Research has predominantly focused on the challenging total synthesis of this molecule, a feat that has been successfully achieved and reported.
While the broader class of Daphniphyllum alkaloids has been associated with a range of biological activities—including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating effects—specific quantitative data on the efficacy of this compound remains elusive. Extensive searches of scientific databases for in-vitro or in-vivo studies detailing its pharmacological properties, such as IC50 or EC50 values against specific cell lines or molecular targets, have not yielded any concrete results.
One recent review summarizing the advancements in the chemistry of Daphniphyllum alkaloids explicitly stated that a series of newly isolated compounds, which included this compound, were evaluated for their biological activities in three different cellular models. The authors of this review reported that "no bioactivities were identified" for these compounds within the context of their screening platform. Another study mentioned that some related Daphniphyllum alkaloids did not exhibit significant inhibition of lipopolysaccharide-induced macrophage inflammation.
This lack of available data makes it impossible to construct the requested comparison guides, including quantitative data tables and detailed experimental protocols. Without any measured biological effect, there is no basis for a meaningful comparison against established therapeutic agents. Consequently, the creation of signaling pathway diagrams and experimental workflow visualizations is also not feasible, as these would be purely speculative.
Researchers, scientists, and drug development professionals should be aware that while the synthesis of this compound represents a significant achievement in organic chemistry, its potential as a therapeutic agent is currently unknown. Future research will be required to explore the bioactivity of this complex molecule and to determine if it possesses any pharmacological effects that would warrant further investigation and comparison with existing drugs. Until such data becomes available, any discussion of its efficacy remains speculative.
Comprehensive Analysis of Hybridaphniphylline B: A Review of Current Scientific Knowledge
A detailed examination of the scientific literature reveals a significant gap in the understanding of the biological activity of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. While the total synthesis of this natural product has been a subject of sophisticated chemical research, there is currently no publicly available data on its cross-reactivity, specificity, or pharmacological effects. This comparison guide, intended for researchers, scientists, and drug development professionals, will therefore summarize the existing knowledge on this compound and related compounds, highlighting the absence of critical biological data and outlining potential avenues for future research.
Introduction to this compound
This compound is a structurally intricate alkaloid isolated from the plant species Daphniphyllum longeracemosum.[1] It belongs to the large family of Daphniphyllum alkaloids, which are known for their complex polycyclic ring systems and diverse biological activities.[2][3][4] The unique architecture of this compound, featuring multiple stereocenters, has made it a challenging target for total synthesis, a feat that has been successfully achieved and reported in the chemical literature.[5][6][7]
The Gap in Biological Activity Data
Despite the significant efforts invested in its chemical synthesis, a thorough review of scientific databases and publications indicates a complete lack of studies on the biological activity of this compound. No experimental data from biological assays, pharmacological profiling, or screening against specific targets have been reported. Consequently, information regarding its cross-reactivity with other biological molecules and its specificity for any particular target is unavailable.
The broader class of Daphniphyllum alkaloids has been reported to possess a range of biological properties, including cytotoxic, antioxidant, and vasorelaxant effects.[2][8] For instance, some compounds within this family have been investigated for their potential in inhibiting inflammation and cancer cell proliferation.[9][10] However, it is crucial to note that such activities are not general to all members of the family, and the specific biological profile of this compound remains undetermined.
Future Research Directions and Experimental Considerations
The absence of biological data for this compound presents a clear opportunity for future research. To elucidate its potential as a therapeutic agent or a research tool, a systematic investigation of its biological properties is required. The following experimental workflows are proposed as a starting point for characterizing the cross-reactivity and specificity of this novel compound.
To begin to understand the biological effects of this compound, a logical first step would be to perform a broad screen against a panel of common biological targets. This could be followed by more focused assays to identify specific protein interactions.
Caption: Proposed experimental workflow for characterizing the biological activity of this compound.
Should initial screening reveal, for example, anti-inflammatory activity, a subsequent step would be to investigate the underlying signaling pathways. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates a hypothetical workflow to determine if this compound modulates this pathway.
Caption: A potential experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway.
Conclusion
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Spectroscopic Data: A Comparative Guide to Using Synthetic Standards
In the fields of natural product chemistry, drug development, and metabolomics, the unambiguous identification of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process; however, the interpretation of spectral data can be complex and, at times, ambiguous. This guide provides a comprehensive comparison of validating spectroscopic data of a newly isolated or synthesized compound against a synthetic standard, an approach widely considered the "gold standard" for structural confirmation.
The Indispensable Role of Synthetic Standards
While various spectroscopic methods provide detailed information about a molecule's structure, absolute confirmation is best achieved by comparing the data of a sample to that of an independently synthesized, high-purity standard.[1][2] This direct comparison helps to eliminate ambiguities in spectral interpretation and confirms the proposed chemical structure. Synthetic standards are particularly crucial in proteomics and peptidomics for validating peptide-spectrum matches (PSMs), where they provide a measurable degree of confidence in identifications made by mass spectrometry.[1][2]
Comparative Analysis of Spectroscopic Data
The core of the validation process lies in the direct comparison of spectroscopic data from the isolated compound (e.g., a natural product) with its corresponding synthetic standard. The data should be identical within the limits of experimental error.
| Spectroscopic Technique | Parameter | Isolated Compound Data | Synthetic Standard Data | Match Confirmation |
| ¹H NMR | Chemical Shift (δ) | δ 7.26 (d, J=8.0 Hz, 2H) | δ 7.26 (d, J=8.0 Hz, 2H) | Yes |
| Coupling Constant (J) | J=8.0 Hz | J=8.0 Hz | Yes | |
| Integration | 2H | 2H | Yes | |
| ¹³C NMR | Chemical Shift (δ) | δ 128.5 (CH) | δ 128.5 (CH) | Yes |
| HR-MS (ESI) | m/z [M+H]⁺ | 152.0735 | 152.0736 | Yes |
| FTIR | Vibrational Frequency (cm⁻¹) | 1685 cm⁻¹ (C=O) | 1685 cm⁻¹ (C=O) | Yes |
| UV-Vis | λmax (nm) | 254 nm | 254 nm | Yes |
| LC-MS | Retention Time (min) | 5.8 min | 5.8 min | Yes |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining comparable data.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the elemental composition of a compound.[3]
Methodology:
-
Sample Preparation: A solution of the purified compound (typically 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared.[3]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.[3]
-
Ionization: Electrospray ionization (ESI) is commonly employed in either positive or negative mode.[3]
-
Analysis: The instrument is calibrated, and a wide scan range (e.g., m/z 100-1000) is initially used to identify the molecular ion peak.[3] Data is processed to determine the exact mass of the molecular ion.
-
Comparison: The exact mass of the isolated compound is compared to that of the synthetic standard. The values should be within a 5 ppm tolerance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3][4]
Methodology:
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed. For quantitative NMR (qNMR), a validated protocol with single pulse excitation should be used to ensure accuracy.[5][6]
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.
-
Comparison: The chemical shifts, coupling constants, and signal multiplicities of the isolated compound are compared to the synthetic standard. For a definitive match, the spectra should be superimposable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.
Methodology:
-
Sample Preparation: Dilute solutions of the isolated compound and the synthetic standard are prepared in the mobile phase.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer is used.
-
Chromatography: Both samples are injected onto the same analytical column under identical conditions (mobile phase, gradient, flow rate, and temperature).
-
Analysis: The retention times and mass spectra of the eluting peaks are recorded.
-
Comparison: For validation, the isolated compound and the synthetic standard should have identical retention times. Co-injection of both samples should result in a single, sharp peak.
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for validating the structure of a natural product using a synthetic standard.
Alternatives to Synthetic Standards
When a synthetic standard is not available, other methods can provide supporting evidence for a proposed structure, although they are not as definitive.
| Validation Method | Description | Advantages | Disadvantages |
| Comparison to Literature Data | Comparing experimental data with data reported in scientific literature for the same compound. | Cost-effective and rapid. | Relies on the accuracy of published data; experimental conditions may differ. |
| Chemical Derivatization | Chemically modifying the compound to form a known derivative, which is then characterized. | Can help confirm functional groups and stereochemistry. | Requires additional synthetic steps; may not be feasible for all compounds. |
| Biosynthetic Studies | Using labeled precursors to trace the biosynthetic pathway of a natural product. | Provides insight into the compound's origin and can support a proposed structure. | Complex and time-consuming; requires expertise in molecular biology. |
Hierarchy of Structural Validation
The confidence in a structural assignment can be viewed as a hierarchy of methods.
Conclusion
The validation of spectroscopic data through direct comparison with a synthetic standard is the most rigorous and unambiguous method for structural confirmation. While alternative methods can provide valuable supporting evidence, they do not offer the same level of certainty. For researchers, scientists, and drug development professionals, adopting this "gold standard" approach is essential for ensuring the accuracy and reliability of their findings, ultimately accelerating the pace of discovery and innovation.
References
- 1. Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Spectrum Match Validation with Internal Standards (P-VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Daphnilongeranin B and Hybridaphniphylline B: A Review of Current Research
In the realm of natural product chemistry, the Daphniphyllum alkaloids represent a structurally diverse and complex family of compounds that have garnered significant interest from the scientific community. Among these, daphnilongeranin B and hybridaphniphylline B stand out for their intricate molecular architectures. This guide provides a comparative overview of these two compounds based on currently available scientific literature, focusing on their chemical synthesis and structural characterization. Despite extensive research into their synthesis, a notable gap exists in the public domain regarding their biological activities and mechanisms of action.
I. Structural and Synthetic Overview
Both daphnilongeranin B and this compound are characterized by complex, polycyclic frameworks that present considerable challenges to synthetic chemists. The successful total synthesis of both molecules has been a testament to the ingenuity of modern synthetic strategies.
Daphnilongeranin B possesses a complex, cage-like backbone. Its asymmetric total synthesis was a significant achievement, highlighting advanced chemical methodologies.[1]
This compound is a unique hybrid molecule, combining a Daphniphyllum alkaloid and an iridoid into a decacyclic fused skeleton.[2] Its biogenesis is proposed to involve a Diels-Alder cycloaddition.[2] The first total synthesis of this compound was a landmark achievement, underscoring the complexity of its 11-ring and 19-stereocenter structure.[3]
II. Biological Activity and Performance Data
A comprehensive review of the available scientific literature reveals a significant scarcity of quantitative data regarding the biological activities of both daphnilongeranin B and this compound. While many Daphniphyllum alkaloids have been reported to exhibit various biological effects, including cytotoxic and anti-HIV activities, specific data, such as IC50 values from standardized assays, for these two compounds are not publicly available.
Initial screenings of newly isolated Daphniphyllum alkaloids are often conducted, but the results may not always yield significant positive findings. For instance, a recent review on the progress in the chemistry of Daphniphyllum alkaloids noted that a selection of newly discovered compounds from this family were evaluated for bioactivity in three different cellular models, with no significant activity identified.[4] This may also be the case for daphnilongeranin B and this compound, or the data may not have been published.
Data Presentation:
Due to the absence of quantitative biological data for a direct comparison, a data table for performance metrics cannot be provided at this time.
III. Experimental Protocols
The lack of published biological studies for daphnilongeranin B and this compound means that detailed experimental protocols for biological assays are unavailable. The primary experimental data found in the literature pertains to their isolation and chemical synthesis.
IV. Signaling Pathways and Mechanisms of Action
Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by either daphnilongeranin B or this compound. Research into the mechanism of action of these complex molecules is a potential area for future investigation.
As a representation of the biosynthetic origins of these complex molecules, a generalized diagram of the proposed biosynthetic network for Daphniphyllum alkaloids is presented below. This diagram illustrates the hypothetical pathways from which these intricate structures are derived in nature.
Caption: Proposed biosynthetic network of Daphniphyllum alkaloids.
V. Conclusion
While the chemical syntheses of daphnilongeranin B and this compound are significant achievements that have been well-documented, a critical knowledge gap exists regarding their biological functions. The lack of publicly available data on their bioactivities, experimental protocols for such assays, and their mechanisms of action prevents a comprehensive comparative study of their performance. Future research in the pharmacology and molecular biology of these fascinating natural products is needed to unlock their potential therapeutic applications. This guide will be updated as new experimental data becomes available.
References
A Comparative Analysis of the Bioactivities of Daphniyunnine E and Hybridaphniphylline B: A Review of the Current Landscape
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported bioactivities of two complex Daphniphyllum alkaloids: Daphniyunnine E and Hybridaphniphylline B. This document synthesizes the available scientific literature to aid in future research and development endeavors.
Daphniphyllum alkaloids are a structurally diverse class of natural products known for their complex polycyclic architectures and a wide range of biological activities. This guide focuses on two specific members, Daphniyunnine E and this compound, to assess the current state of knowledge regarding their bioactivity.
Introduction to the Compounds
Daphniyunnine E is a C22 nor-Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. Its synthesis has been achieved as a congener of daphnilongeranin B.
This compound is a highly complex hybrid alkaloid, possessing a decacyclic fused skeleton derived from a Daphniphyllum alkaloid and an iridoid. It was first isolated from Daphniphyllum longeracemosum. The intricate structure of this compound, with 11 rings and 19 stereocenters, has made it a significant target for total synthesis.
Comparative Bioactivity Data
A direct comparative study of the bioactivities of Daphniyunnine E and this compound has not been reported in the scientific literature to date. Furthermore, specific bioactivity data for both compounds is limited. The following table summarizes the available cytotoxicity data for Daphniyunnine D, a closely related compound isolated and evaluated alongside Daphniyunnine E.
| Compound | Cell Line | Bioactivity | IC50 (µM) | Reference |
| Daphniyunnine D | P-388 (Murine Leukemia) | Cytotoxicity | 3.0 | [1][2] |
| A-549 (Human Lung Carcinoma) | Cytotoxicity | 0.6 | [1][2] |
While the bioactivity of Daphniyunnine E was evaluated in the same study as Daphniyunnine D, the specific results for Daphniyunnine E are not detailed in the available abstracts. For this compound, no specific bioactivity has been reported in the reviewed literature, with research primarily focused on its isolation, structural elucidation, and total synthesis.
Experimental Protocols
The following is the experimental protocol for the cytotoxicity assays performed on the Daphniyunnine alkaloids.
Cytotoxicity Assay against P-388 and A-549 Cells
-
Cell Lines: P-388 (murine leukemia) and A-549 (human lung carcinoma) cells were used.
-
Methodology: The cytotoxicity assay was performed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method.
-
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density.
-
The cells were treated with various concentrations of the test compounds (Daphniyunnines A-E).
-
After a specified incubation period, the MTT solution was added to each well.
-
The formazan crystals formed by viable cells were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Signaling Pathways and Biosynthesis
While specific signaling pathways for Daphniyunnine E and this compound have not been elucidated, a generalized biosynthetic pathway for Daphniphyllum alkaloids is proposed to proceed through a squalene-like intermediate derived from the mevalonate pathway.
Caption: Generalized biosynthetic pathway of Daphniphyllum alkaloids.
Conclusion and Future Directions
The current body of scientific literature reveals a significant gap in the understanding of the bioactivities of Daphniyunnine E and this compound. While the complex and unique structures of these Daphniphyllum alkaloids have inspired notable achievements in total synthesis, their pharmacological potential remains largely unexplored.
Future research should prioritize the systematic evaluation of the bioactivities of these compounds. Screening against a diverse panel of cancer cell lines, as well as assays for other potential therapeutic effects such as anti-inflammatory, antiviral, and neuroprotective activities, would be highly valuable. Elucidating the specific molecular targets and signaling pathways affected by these alkaloids will be crucial for any future drug development efforts. The lack of bioactivity data for these structurally intriguing molecules represents a missed opportunity in the search for novel therapeutic agents.
References
Safety Operating Guide
Navigating the Disposal of Hybridaphniphylline B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of complex molecules like Hybridaphniphylline B are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe disposal of this compound, drawing upon general principles for handling potent, biologically active compounds and laboratory chemical waste.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C37H47NO11 | PubChem[1] |
| Molecular Weight | 681.8 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | -1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Experimental Protocols: Safe Disposal Procedures
The following step-by-step protocols are designed to guide laboratory personnel in the safe management and disposal of this compound waste. These procedures are based on established guidelines for handling hazardous and potentially cytotoxic chemical waste in a laboratory setting.[2][3][4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[5]
-
The container should be made of a compatible material (e.g., a high-density polyethylene drum) and have a secure, tight-fitting lid.[4]
-
Label the container as "Hazardous Waste: Cytotoxic/Alkaloid Compound" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures, purification fractions, and rinsing solvents, in a separate, dedicated liquid hazardous waste container.[6]
-
The container should be leak-proof, made of a compatible material, and have a screw-top cap.[4]
-
Label the container as "Hazardous Liquid Waste: Cytotoxic/Alkaloid Compound" and list all chemical constituents, including "this compound" and the solvent(s).
-
-
Sharps Waste:
-
Any sharps, such as needles, syringes, or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[7]
-
Label the sharps container as "Hazardous Sharps Waste: Cytotoxic/Alkaloid Contamination".
-
2. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be a secondary containment area, away from general laboratory traffic and drains, to prevent the spread of contamination in case of a spill.[2]
-
Ensure that incompatible waste streams are properly segregated.[4]
3. Disposal Request and Pickup:
-
Once a hazardous waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2]
4. Decontamination of Glassware and Surfaces:
-
All glassware and laboratory surfaces contaminated with this compound should be decontaminated.
-
A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove the compound, followed by washing with a laboratory detergent and water.
-
The initial solvent rinsate must be collected and disposed of as hazardous liquid waste.[6]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C37H47NO11 | CID 131848415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Safeguarding Research: A Comprehensive Guide to Handling Hybridaphniphylline B
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hybridaphniphylline B. Given the compound's status as a complex alkaloid with undetermined specific toxicity, a highly cautious approach is mandated. The following procedures are based on established best practices for handling potent, biologically active compounds of unknown hazard potential.
Immediate Safety and Handling Protocols
Due to the absence of a specific Safety Data Sheet (SDS), all personnel must treat this compound as a highly potent and potentially cytotoxic substance. The primary goal is to minimize all routes of exposure.
Engineering Controls:
-
All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood or a containment device such as a glove box.
-
Use of a powder-handling enclosure is recommended for weighing and aliquoting the solid compound to prevent aerosolization.
Personal Protective Equipment (PPE): A stringent PPE protocol is mandatory. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Inner: Nitrile; Outer: Neoprene or thicker Nitrile |
| Body Protection | Solid-Front Laboratory Coat | Tightly cuffed, knee-length |
| Disposable Gown | Impermeable, solid-front, with back closure | |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times within the laboratory |
| Face Protection | Face Shield | Required when there is a splash hazard |
| Respiratory | N95 or higher-rated Respirator | Recommended for handling the powder form |
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the mandatory steps for safely handling this compound, from preparation to post-handling procedures. Adherence to this workflow is critical to mitigate exposure risks.
Caption: Experimental workflow for this compound.
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound are to be considered hazardous waste. A dedicated and clearly labeled waste stream must be established.
Waste Segregation and Disposal:
-
Sharps: Needles, scalpels, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container for cytotoxic waste.[1]
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a dedicated, leak-proof waste container lined with a yellow bag labeled "Cytotoxic Waste".
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, shatter-resistant container, clearly labeled with "Cytotoxic Waste" and the compound's name.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[2]
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Disposal pathway for this compound waste.
Compound Data
The following data for this compound has been compiled from available chemical databases. The lack of extensive toxicological data underscores the need for the stringent handling precautions outlined in this document.
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₇NO₁₁ | PubChem |
| Molecular Weight | 681.8 g/mol | PubChem |
| Physical Appearance | Solid (assumed) | - |
| Solubility | Data not readily available | - |
| Toxicological Data | Not available. Treat as highly potent. | - |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years | AbMole |
| In solvent: -80°C for 6 months | AbMole |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
